molecular formula C5H13ClN2O B1652971 Carbamylmethyltrimethylammonium chloride CAS No. 16676-65-6

Carbamylmethyltrimethylammonium chloride

Cat. No.: B1652971
CAS No.: 16676-65-6
M. Wt: 152.62 g/mol
InChI Key: VOYUSQRHBBSWFY-UHFFFAOYSA-N
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Description

Carbamylmethyltrimethylammonium chloride is a quaternary ammonium compound (QAC) intended for research and development purposes. QACs are a class of compounds widely studied for their antimicrobial properties. The general mechanism of action for QACs involves the electrostatic interaction between the positively charged nitrogen atom (N+) in the quaternary ammonium group and negatively charged components of microbial cell membranes . This binding can lead to the disruption of the cell membrane, causing leakage of cellular contents and ultimately cell death . Researchers are exploring the application of QACs in various fields, including the development of antimicrobial coatings for biomedical devices and the synthesis of functional polymers like hydrogels for water treatment . The carbamylmethyl group on this specific compound may influence its solubility, reactivity, and overall biological activity, making it a candidate for investigation in novel polymer synthesis, surface modification, and biocidal formulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYUSQRHBBSWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16676-65-6
Record name Ammonium, (carbamoylmethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(2-Amino-2-oxoethyl)trimethylammonium chloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Amino-2-oxoethyl)trimethylammonium chloride: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Amino-2-oxoethyl)trimethylammonium chloride, a quaternary ammonium compound with potential applications in research and development. Due to the limited availability of information on this specific molecule in commercial and public databases, this document synthesizes information from related compounds and established chemical principles to offer a prospective guide on its synthesis, properties, and potential utility.

Chemical Identity and Nomenclature

For clarity, this guide will refer to the compound by its structural name and proposed systematic name. It is important to distinguish it from structurally related, yet distinct, compounds:

Compound Name CAS Number Key Structural Difference
Betaine hydrochloride590-46-5[1]Carboxylic acid instead of an amide
(2-Aminoethyl)trimethylammonium chloride hydrochloride3399-67-5[2][3][4]Ethylamine backbone instead of an acetamide
N,N,N-Trimethyl-2-oxoethan-1-aminium chloride hydrate92397-80-3[5]Aldehyde instead of an amide

A comprehensive list of synonyms for the target compound is not available. However, based on its structure, potential synonyms could include:

  • Glycinamide quaternary ammonium salt

  • (Trimethylammonio)acetamide chloride

  • Betaine amide chloride

Proposed Synthesis Pathway

The synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride can be logically approached through the quaternization of a suitable amine precursor. A plausible and efficient method involves the reaction of 2-chloroacetamide with trimethylamine. This is a standard method for synthesizing quaternary ammonium salts.[6]

The proposed reaction is as follows:

2-Chloroacetamide + Trimethylamine → (2-Amino-2-oxoethyl)trimethylammonium chloride

This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 2-Chloroacetamide 2-Chloroacetamide Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol or Acetonitrile) 2-Chloroacetamide->Reaction_Vessel Trimethylamine Trimethylamine Trimethylamine->Reaction_Vessel Crude_Product Crude (2-Amino-2-oxoethyl)trimethylammonium chloride Reaction_Vessel->Crude_Product Nucleophilic Substitution Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure (2-Amino-2-oxoethyl)trimethylammonium chloride Purification->Final_Product

Caption: Proposed synthesis workflow for (2-Amino-2-oxoethyl)trimethylammonium chloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of (2-Amino-2-oxoethyl)trimethylammonium chloride.

Materials:

  • 2-Chloroacetamide

  • Trimethylamine (gas or solution in a suitable solvent like ethanol)

  • Anhydrous ethanol (or another suitable polar aprotic solvent)

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Schlenk line or nitrogen balloon (for inert atmosphere)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloroacetamide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Trimethylamine: Cool the solution in an ice bath. Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine in ethanol dropwise with vigorous stirring. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt product, which is often less soluble in the reaction solvent than the starting materials.

  • Isolation of Crude Product: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. The product can then be precipitated by adding a less polar solvent, such as diethyl ether. The resulting solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Drying and Characterization: The purified product should be dried under vacuum to remove any residual solvent. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (2-Amino-2-oxoethyl)trimethylammonium chloride based on its structure and data from analogous compounds.

Property Predicted Value/Information Justification
Molecular Formula C₅H₁₃ClN₂OBased on the chemical structure
Molecular Weight 152.62 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for quaternary ammonium salts
Solubility Highly soluble in water and polar protic solvents (e.g., ethanol). Sparingly soluble in nonpolar organic solvents.The ionic nature of the quaternary ammonium group and the polar amide group confer high polarity.
Melting Point Likely a high melting point with decompositionQuaternary ammonium salts are ionic and typically have high melting points. For example, Betaine HCl has a melting point of 241-242 °C.[7]
Hygroscopicity Likely hygroscopicMany quaternary ammonium salts readily absorb moisture from the air.

Potential Applications in Research and Drug Development

While specific applications for (2-Amino-2-oxoethyl)trimethylammonium chloride are not documented, its structure suggests several areas of potential interest for researchers and drug development professionals.

  • Drug Delivery: Quaternary ammonium compounds are known to interact with cell membranes and can be used to enhance the delivery of therapeutic agents.[2] The presence of the amide group could offer further opportunities for hydrogen bonding and specific interactions.

  • Biocompatible Materials: The glycinamide backbone is derived from an amino acid, suggesting that this compound could be a building block for creating biocompatible polymers or modifying surfaces of biomedical devices.

  • Surfactants and Formulation Excipients: Quaternary ammonium salts often exhibit surfactant properties.[2] This compound could be investigated as a cationic surfactant or as a stabilizing agent in pharmaceutical formulations.

  • Antimicrobial Agents: Many quaternary ammonium compounds possess antimicrobial properties. The unique structure of this compound may offer a novel scaffold for the development of new antimicrobial agents.

  • Organic Synthesis: As a phase-transfer catalyst or as a building block in more complex molecular architectures.[6]

Safety and Handling (General Precautions)

Specific toxicity data for (2-Amino-2-oxoethyl)trimethylammonium chloride is not available. However, based on related compounds, the following general safety precautions should be observed:

  • Eye and Skin Irritation: Many quaternary ammonium salts are irritants. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

  • Inhalation: Avoid inhaling dust or aerosols. Work in a well-ventilated area or use a fume hood.

  • Ingestion: Avoid ingestion.

It is highly recommended to consult the Safety Data Sheet (SDS) for any chemical before use. For a novel compound like this, it should be handled with the assumption that it is potentially hazardous.

Conclusion

(2-Amino-2-oxoethyl)trimethylammonium chloride represents a potentially interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. Further research is necessary to fully characterize this compound and explore its utility in various scientific and industrial fields.

References

  • PubChem. (n.d.). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)amino]-, chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). Betaine. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 27(7), 2135. Retrieved from [Link]

  • NIST. (n.d.). Betaine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminoethyl)trimethylammonium chloride, hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Betaine Hydrochloride | CAS#:590-46-5. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. PubMed Central. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). Ethanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) - Substance Details. Retrieved from [Link]

  • MDPI. (2025, October 1). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ACETAMIDOETHYL PG-TRIMONIUM CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503777A - Preparation method of quaternary ammonium salt GTMAC.
  • Quora. (2015, November 9). How are quaternary ammonium salts synthesized?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). acetamidoethyl PG-trimonium chloride, 167614-36-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

Sources

Technical Guide: Stability Profile & Degradation Kinetics of Carbamylmethyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the stability profile of Carbamylmethyltrimethylammonium chloride (Carbachol) in aqueous systems. It is designed for pharmaceutical scientists and formulation engineers, moving beyond basic data to explore the mechanistic causality of degradation and self-validating analytical protocols.

Executive Technical Summary

Carbamylmethyltrimethylammonium chloride (Carbachol) exhibits superior hydrolytic stability compared to acetylcholine due to the resonance stabilization of its carbamate ester linkage. However, it remains susceptible to specific acid-base catalyzed hydrolysis, yielding choline, ammonia, and carbon dioxide.

The stability profile is non-linear with respect to pH, exhibiting a stability maximum near pH 3.0 – 4.0 . Aqueous formulations are compatible with steam sterilization (autoclaving) only when buffered to this range.[1] Unbuffered solutions subjected to thermal stress risk a "pH drift spiral" where hydrolysis releases ammonia, raising the pH and further accelerating base-catalyzed degradation.

Chemical Identity & Physicochemical Basis

To control stability, one must first understand the molecule's inherent vulnerabilities.

PropertySpecificationImplication for Stability
Chemical Structure

Quaternary ammonium confers permanent charge; Carbamate ester is the hydrolytic weak point.
Molecular Weight 182.65 g/mol Small molecule; high diffusivity in matrices.
Solubility ~1 g/mL (Water)Highly hydrophilic; prone to hydrolytic attack in aqueous bulk.
Hygroscopicity HighSolid state must be protected from moisture to prevent deliquescence and pre-solvation hydrolysis.
Chromophore NegligibleLacks strong UV absorption >210 nm, complicating standard HPLC-UV analysis.

Degradation Mechanism: The Hydrolytic Pathway

The primary degradation pathway is the hydrolysis of the carbamate ester. Unlike simple esters, the carbamate hydrolysis involves a carbamic acid intermediate which spontaneously decarboxylates.

The Pathway
  • Nucleophilic Attack: Water/Hydroxide attacks the carbonyl carbon of the carbamate.

  • Cleavage: The ester bond breaks, releasing Choline and Carbamic Acid .

  • Decomposition: Carbamic acid is unstable and rapidly decomposes into Ammonia (

    
    )  and Carbon Dioxide (
    
    
    
    )
    .

Critical Insight: The release of Ammonia is a self-accelerating factor. In unbuffered systems,


 accumulation raises the bulk pH, pushing the solution into the alkaline region where the rate of hydrolysis (

) is significantly higher than neutral or acidic rates.
Pathway Visualization

CarbacholDegradation Carbachol Carbachol (Carbamyl ester) Transition Tetrahedral Intermediate Carbachol->Transition + H2O / H+ or OH- Choline Choline (Degradant 1) Transition->Choline CarbamicAcid Carbamic Acid (Transient) Transition->CarbamicAcid Ammonia Ammonia (NH3) (pH shift agent) CarbamicAcid->Ammonia Spontaneous Decarboxylation CO2 CO2 (Gas) CarbamicAcid->CO2 Ammonia->Carbachol Increases pH (Accelerates Base Catalysis)

Figure 1: Hydrolytic degradation pathway of Carbachol showing the autocatalytic potential of ammonia release.

Factors Affecting Stability

pH Rate Profile

The hydrolysis follows pseudo-first-order kinetics (


) at constant pH. The profile is V-shaped:
  • Acidic Region (pH < 3): Specific acid catalysis dominates. Rate decreases as pH increases.

  • Stability Window (pH 3.0 – 5.0): The inflection point of maximum stability. Formulations should target pH 3.5 .

  • Alkaline Region (pH > 6): Specific base catalysis dominates. The rate constant increases logarithmically with pH.

Thermal Stability & Autoclaving

Carbachol solutions are unique in their ability to withstand autoclaving (121°C, 15 min), but only under strict buffering .

  • Buffered (pH 3.5 - 5.0): < 1% degradation typically observed.

  • Unbuffered: Up to 5% degradation.[1][2] The heat accelerates hydrolysis; the generated ammonia raises pH; the cooling phase then continues degradation at a higher rate due to the pH shift.

Ionic Strength & Buffer Species

While specific buffer catalysis is generally low for carbamates compared to esters, phosphate buffers can sometimes exhibit nucleophilic catalysis. Citrate or Acetate buffers (pH 3.5–4.5) are preferred for maintaining the stability window.

Stability-Indicating Analytical Methodology

Because Carbachol lacks a strong chromophore, standard UV detection is insufficient for detecting low-level degradants. The following protocol utilizes HILIC-CAD (Charged Aerosol Detection) or Ion-Pair HPLC-UV (low wavelength).

Recommended Protocol: HILIC-CAD

This method separates the highly polar parent drug from the choline degradant without aggressive ion-pairing reagents that degrade column life.

  • Column: Amide or Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Why CAD? It provides uniform response for non-chromophoric species like Choline and Carbachol.

Alternative Protocol: Ion-Pair HPLC-UV
  • Mobile Phase: Phosphate buffer (pH 3.0) + Hexanesulfonic acid (Ion pair reagent).

  • Detection: UV at 205-210 nm.

  • Risk: Low sensitivity; baseline noise from buffer components.

Method Validation Workflow

MethodValidation Start Method Development Specificity Specificity Test: Inject Stress Samples (Acid/Base/Oxidative) Start->Specificity Resolution Check Resolution (Rs) Carbachol vs Choline > 2.0? Specificity->Resolution Linearity Linearity & Range (0.1% to 120% Target) Resolution->Linearity Yes Fail Redesign Mobile Phase Resolution->Fail No Accuracy Accuracy/Recovery (Spike Placebo) Linearity->Accuracy Pass Validated Stability Indicating Method Accuracy->Pass Fail->Start

Figure 2: Validation logic for a stability-indicating assay, emphasizing specificity against degradants.

Experimental Protocols for Stability Assessment

Protocol A: Forced Degradation (Stress Testing)

Purpose: To identify degradation products and validate the analytical method's specificity.

  • Preparation: Prepare a 1 mg/mL Carbachol stock solution.

  • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 0.1 N NaOH. Store at Room Temp for 1 hour (Base hydrolysis is rapid; heating may destroy degradants completely).

  • Oxidative Stress: Add 3%

    
    . Store at Room Temp for 24 hours.
    
  • Analysis: Neutralize samples and inject onto the HPLC.

    • Success Criterion: Mass balance > 95% (Sum of assay + impurities).

Protocol B: Accelerated Stability (Arrhenius Prediction)

Purpose: To estimate shelf-life at 25°C.

  • Samples: Prepare buffered formulations (pH 3.5, 5.0, 7.0) in sealed glass ampoules.

  • Incubation: Store replicates at 40°C, 50°C, and 60°C.

  • Sampling: Pull samples at T=0, 1, 2, 4, and 8 weeks.

  • Calculation:

    • Plot

      
       vs Time to determine rate constant 
      
      
      
      for each temperature.
    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Extrapolate to 298 K (25°C) to predict

      
      .
      
    • Calculate

      
       (Shelf life) = 
      
      
      
      .

Formulation & Storage Recommendations

Based on the degradation kinetics and physicochemical properties, the following strategies are recommended for drug development:

  • Buffer Selection: Use Acetate or Citrate buffer to maintain pH between 3.0 and 4.5. Avoid Phosphate buffers if possible near neutral pH to prevent potential general base catalysis.

  • Sterilization: Autoclaving is permissible only if the solution is buffered. For unbuffered solutions, use sterile filtration (0.22 µm).

  • Preservatives: If using multi-dose containers, Benzalkonium Chloride (0.005% - 0.01%) is the standard compatible preservative. It remains stable at the target pH of 3.5.

  • Packaging:

    • Use Type I Glass to prevent alkali leaching (which would catalyze hydrolysis).

    • Protect from light (Amber glass or opaque LDPE) to prevent secondary photo-degradation, although hydrolysis is the primary risk.

References

  • Basinc.com. (n.d.). Method Development And Validation Of An HPLC Assay For Choline In Carbachol Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5831, Carbachol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Carbachol, 99%, Thermo Scientific.[4] Retrieved from [Link]

  • Science.gov. (2012). Stability-indicating HPLC method for determination of pharmaceuticals. Retrieved from [Link]

  • Discovery Journals. (2021). A novel validated method for estimation of Carbachol in ophthalmic preparations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Trimethylglycinamide Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylglycinamide chloride, a derivative of the well-known osmolyte glycine betaine, presents significant interest in the fields of biochemistry and pharmaceutical sciences. Its potential to influence protein stability, solubility, and molecular interactions underscores the critical need for a thorough understanding of its thermodynamic properties. This guide provides a comprehensive framework for the experimental and computational characterization of trimethylglycinamide chloride. It is designed to equip researchers with the necessary protocols and theoretical underpinnings to determine key thermodynamic parameters, thereby facilitating its application in drug formulation and development. This document moves beyond a simple recitation of methods, offering a rationale for experimental design and data interpretation rooted in established scientific principles.

Introduction: The Significance of Trimethylglycinamide Chloride in a Thermodynamic Context

Trimethylglycinamide chloride is structurally related to glycine betaine, an amphiphilic compound known for its role as a compatible solute that protects cells from osmotic stress.[1] Glycine betaine and its derivatives are of considerable interest in drug development for their potential to stabilize therapeutic proteins and modulate their interactions.[2][3] A comprehensive understanding of the thermodynamic properties of trimethylglycinamide chloride is paramount for predicting its behavior in solution, its interactions with biomolecules, and its overall impact on the stability of pharmaceutical formulations.

This guide outlines a multi-faceted approach to systematically determine the thermodynamic profile of trimethylglycinamide chloride. We will explore key experimental techniques and computational methods, providing not just the "how" but also the "why" behind these scientific investigations.

Fundamental Thermodynamic Parameters and Their Implications

A complete thermodynamic characterization of trimethylglycinamide chloride involves the determination of several key parameters. Each provides a piece of the puzzle in understanding the molecule's behavior.

Thermodynamic ParameterSymbolSignificance in Drug Development
Enthalpy of Formation ΔfH°Represents the energy change upon formation of the compound from its constituent elements. Essential for understanding the molecule's intrinsic stability.
Heat Capacity C_pMeasures the amount of heat required to raise the temperature of the substance. Provides insights into the molecule's structural fluctuations and its interactions with the solvent.
Gibbs Free Energy of Interaction ΔGDetermines the spontaneity of binding processes with target molecules (e.g., proteins). A negative ΔG indicates a favorable interaction.
Enthalpy of Interaction ΔHThe heat change associated with a binding event. It reveals the nature of the forces driving the interaction (e.g., hydrogen bonding, van der Waals forces).
Entropy of Interaction ΔSRepresents the change in randomness or disorder during a binding event. It is often driven by the release of water molecules from interacting surfaces.

Experimental Determination of Thermodynamic Properties

A combination of calorimetric and spectroscopic techniques is essential for a thorough experimental investigation of trimethylglycinamide chloride.

Calorimetric Approaches: Direct Measurement of Heat Changes

Calorimetry provides a direct measure of the heat changes associated with physical and chemical processes, offering invaluable insights into the thermodynamics of trimethylglycinamide chloride.

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution.[4][5] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the target macromolecule (e.g., a model protein) in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of trimethylglycinamide chloride in the same buffer and load it into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the trimethylglycinamide chloride solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

    • Plotting the heat change against the molar ratio of the reactants yields a binding isotherm.

    • Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[4]

Causality Behind Experimental Choices: The choice of buffer is critical to minimize heats of dilution and buffer ionization effects. The concentrations of the reactants should be chosen carefully to ensure a well-defined binding isotherm.

Diagram of the ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Sample Cell titration Sequential Injections and Heat Measurement prep_protein->titration prep_ligand Prepare Trimethylglycinamide Chloride Solution in Syringe prep_ligand->titration integration Integrate Heat Peaks titration->integration isotherm Plot Binding Isotherm integration->isotherm fitting Fit to Binding Model isotherm->fitting thermo_params Determine Ka, ΔH, ΔS, ΔG fitting->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry.

DSC is used to measure the heat capacity of a substance as a function of temperature.[6] This is crucial for understanding how trimethylglycinamide chloride affects the thermal stability of proteins and for determining its own phase behavior.

Experimental Protocol for DSC:

  • Sample Preparation:

    • Accurately weigh a small amount of trimethylglycinamide chloride solution into a DSC pan.

    • Prepare a reference pan containing the same buffer.

  • Thermal Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Scan a range of temperatures at a constant rate, measuring the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • The heat capacity (Cp) can be determined from the heat flow.

    • Phase transitions, such as melting or unfolding of a protein in the presence of the compound, appear as peaks in the thermogram.

Diagram of the DSC Experimental Process:

DSC_Process cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep Prepare Sample and Reference Pans dsc_scan Temperature Scan in DSC sample_prep->dsc_scan thermogram Generate Thermogram (Heat Flow vs. Temp) dsc_scan->thermogram analysis Determine Heat Capacity and Phase Transitions thermogram->analysis

Caption: Differential Scanning Calorimetry Experimental Workflow.

Spectroscopic Techniques: Probing Molecular Structure and Dynamics

Spectroscopic methods provide complementary information to calorimetry by probing the structural and dynamic properties of trimethylglycinamide chloride and its interactions at a molecular level.

These vibrational spectroscopy techniques can be used to study the conformational changes of trimethylglycinamide chloride and its influence on the secondary structure of proteins.[7][8] Temperature-dependent studies can reveal changes in hydrogen bonding and other intermolecular interactions.

Experimental Protocol for Temperature-Dependent IR/Raman Spectroscopy:

  • Sample Preparation: Prepare a concentrated solution of trimethylglycinamide chloride or a mixture with a model protein.

  • Spectral Acquisition: Acquire IR or Raman spectra over a range of temperatures using a temperature-controlled sample holder.

  • Data Analysis: Analyze changes in peak positions, intensities, and shapes to infer changes in molecular structure and interactions.

Computational Modeling: In Silico Prediction of Thermodynamic Properties

Computational methods, such as Density Functional Theory (DFT), can be employed to predict thermodynamic properties and provide a theoretical framework for interpreting experimental results.[9][10] DFT calculations can be used to determine the optimized geometry, vibrational frequencies, and electronic structure of trimethylglycinamide chloride, from which thermodynamic parameters like enthalpy of formation and heat capacity can be estimated.

Workflow for DFT Calculations:

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_output Output mol_struct Define Molecular Structure of Trimethylglycinamide Chloride basis_set Select Appropriate Basis Set and Functional mol_struct->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_props Calculate Thermodynamic Properties (ΔfH°, Cp, etc.) freq_calc->thermo_props

Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Synthesizing the Data: A Holistic View

The true power of this approach lies in the integration of data from these different techniques. For instance, the enthalpy of interaction determined by ITC can be correlated with structural changes observed by spectroscopy, and both can be rationalized through the lens of computational models.

Illustrative Data Summary Table:

The following table presents a template for summarizing the experimentally determined and computationally predicted thermodynamic properties of trimethylglycinamide chloride.

PropertyExperimental ValueExperimental MethodComputational ValueComputational Method
ΔfH° (kJ/mol) To be determinedCombustion CalorimetryTo be calculatedDFT
Cp (J/mol·K) To be determinedDSCTo be calculatedDFT
ΔG of binding to Protein X (kJ/mol) To be determinedITCTo be calculatedMolecular Docking/MD
ΔH of binding to Protein X (kJ/mol) To be determinedITCTo be calculatedMolecular Docking/MD
ΔS of binding to Protein X (J/mol·K) To be determinedITCTo be calculatedMolecular Docking/MD

Conclusion

A thorough understanding of the thermodynamic properties of trimethylglycinamide chloride is essential for its rational application in drug development and other biotechnological fields. The integrated experimental and computational workflow outlined in this guide provides a robust framework for obtaining these critical data. By combining direct measurements of heat changes with insights into molecular structure and dynamics, researchers can build a comprehensive thermodynamic profile of this promising compound, paving the way for its effective use in stabilizing and formulating therapeutic agents.

References

  • Singh, S., Singh, J., & Singh, R. (2014). Factor defining the effects of glycine betaine on the thermodynamic stability and internal dynamics of horse cytochrome C. PubMed.
  • Felitsky, D. J., Cannon, J. G., Capp, M. W., Hong, J., Van, T. Y., Anderson, C. F., & Record, M. T. (2009). Interactions of the Osmolyte Glycine Betaine with Molecular Surfaces in Water: Thermodynamics, Structural Interpretation, and Prediction of m-Values. Biochemistry.
  • Vollath, S., & Seelig, J. (2007). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC.
  • Active Thermochemical Tables. (n.d.).
  • Active Thermochemical Tables. (n.d.).
  • Nelson, P. N., & Tapper, A. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. PubMed.
  • St. A. Robotham, Z., Vu, H., & J. Marx, C. (2021). Enhanced catabolism of glycine betaine and derivatives provides improved osmotic stress protection in Methylorubrum extorquens PA1. PMC.
  • Nelson, P. N., & Tapper, A. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study.
  • Ali, H., Brown, M., & D'Souza, S. (2018). Real time calorimetric characterisation of clay - drug complex dispersions and particles.
  • Valadez-Bustos, M. G., Aguado-Santacruz, G. A., Tiessen-Favier, A., Robledo-Paz, A., Muñoz-Orozco, A., Rascón-Cruz, Q., & Santacruz-Varela, A. (2020). Determination of Glycine Betaine by Periodide Method. CoLab.
  • Jusko, P., Jelmini, B., & Ryjáček, F. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. PMC.
  • El-Adl, M. I., & El-Adl, M. I. (2021).
  • Naterer, G. F., & Naterer, G. F. (2010). Thermodynamics and kinetics of the thermal decomposition of cupric chloride in its hydrolysis reaction. Memorial University Research Repository.

Sources

Methodological & Application

Application Note: Synthesis of Carbamylmethyltrimethylammonium Chloride via Ammonolysis of Betaine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of Carbamylmethyltrimethylammonium Chloride (also known as Betainamide Chloride or Betaine Amide ) via the ammonolysis of betaine esters.

Executive Summary & Chemical Identity

Target Molecule: Carbamylmethyltrimethylammonium chloride Chemical Formula:


Common Synonyms:  Betainamide chloride, Betaine amide, 

-Trimethylglycinamide chloride.

Crucial Distinction (Safety & Nomenclature): Researchers must distinguish this target from Carbachol (Carbamylcholine chloride). Carbachol is an ester of carbamic acid (


), whereas the target molecule is the amide of betaine (

). While structurally related, their biological stabilities and pharmacological profiles differ significantly. Betaine amide is highly resistant to hydrolysis compared to its ester counterparts.

Reaction Overview: The synthesis proceeds via nucleophilic acyl substitution (ammonolysis) . The alkoxy group (


) of a betaine ester is displaced by ammonia (

) to form the primary amide.

Mechanistic Pathway & Logic

The reaction is driven by the nucleophilicity of ammonia attacking the carbonyl carbon of the ester.[1][2] However, betaine esters are cationic surfactants and are prone to hydrolysis in the presence of water.

  • Why Anhydrous Conditions? Water competes with ammonia as a nucleophile. If water is present, the ester will hydrolyze back to the parent Betaine (Trimethylglycine), which forms an internal salt (zwitterion) and stops the reaction.

  • Why Methanolic Ammonia? Methanol is a polar protic solvent that dissolves the ionic betaine ester while maintaining anhydrous conditions. Saturated ammonia in methanol provides a high concentration of nucleophile to drive the equilibrium toward the amide.

Reaction Scheme Visualization

ReactionScheme Ester Betaine Ethyl Ester (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ammonia Ammonia (:NH3) (Nucleophile) Ammonia->Intermediate Product Betaine Amide (Target) Intermediate->Product Elimination of EtO- Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the ammonolysis reaction converting betaine ester to betaine amide.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Betaine Ethyl Ester Chloride >98% Purity, DryStarting Material
Ammonia Solution 7N in Methanol (Anhydrous)Reagent / Solvent
Diethyl Ether ACS Reagent, AnhydrousPrecipitating Agent
Ethanol (Absolute) 200 ProofRecrystallization
Methanol HPLC Grade, DrySolvent
Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

  • Oven-dry a 250 mL round-bottom pressure flask (or heavy-walled glass tube) and a magnetic stir bar.

  • Purge the flask with nitrogen (

    
    ) or argon to ensure an inert, moisture-free atmosphere.
    

Step 2: Dissolution and Reaction

  • Weigh 10.0 g (approx. 55 mmol) of Betaine Ethyl Ester Chloride.

  • Rapidly transfer the solid into the flask to minimize moisture absorption (betaine esters are hygroscopic).

  • Add 50 mL of 7N Methanolic Ammonia (approx. 350 mmol, ~6.4 equivalents).

    • Note: A large excess of ammonia is required to drive the reaction to completion and prevent the reverse reaction.

  • Seal the pressure flask tightly.

  • Stir the mixture at Room Temperature (20–25°C) for 24 to 48 hours .

    • Optimization: If reaction is slow (monitored by TLC/NMR), mild heating to 40°C is permissible, but ensure the vessel is rated for the pressure generated by ammonia gas.

Step 3: Monitoring (Self-Validating Step)

  • Method: Take a 0.1 mL aliquot, evaporate the solvent, and dissolve in

    
     for 
    
    
    
    -NMR.
  • Endpoint Criteria: Complete disappearance of the ethyl ester signals (triplet at

    
     ppm, quartet at 
    
    
    
    ppm).

Step 4: Isolation and Purification

  • Evaporation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (Rotary Evaporator) at 40°C to remove methanol and excess ammonia. A viscous oil or semi-solid residue will remain.

  • Precipitation: Dissolve the residue in a minimum amount of dry Absolute Ethanol (approx. 10-15 mL).

  • Add cold Diethyl Ether (approx. 100 mL) dropwise with vigorous stirring. The product should precipitate as a white crystalline solid.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture uptake) using a Schlenk frit or rapid vacuum filtration.

  • Drying: Dry the product in a vacuum desiccator over

    
     for 12 hours.
    

Workflow Visualization

ProtocolWorkflow Start Start: Betaine Ethyl Ester React Add 7N NH3 in MeOH Stir 24-48h @ RT Start->React Check QC Check: 1H-NMR (Loss of O-Et signals) React->Check Check->React Incomplete Evap Evaporate Solvent (Remove excess NH3) Check->Evap Complete Precip Dissolve in EtOH Precipitate with Et2O Evap->Precip Final Final Product: Betaine Amide Chloride Precip->Final

Figure 2: Operational workflow for the synthesis and purification of Betaine Amide.

Quality Control & Troubleshooting

Characterization Data (Expected)
TechniqueParameterExpected Result

-NMR
(

)

3.2 ppm
Singlet, 9H,


4.1 ppm
Singlet, 2H,

AbsenceNo triplet/quartet (Ethyl group removed)
IR Spectroscopy Amide IStrong band at 1650–1690 cm

Amide IIBand at 1600–1640 cm

Solubility Water/MeOHHighly Soluble
Ether/AcetoneInsoluble
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Product is an oil/sticky Residual solvent or moistureTriturate with dry acetone or ether; dry under high vacuum.
Low Yield Hydrolysis of esterEnsure all reagents are strictly anhydrous. Use fresh Methanolic Ammonia.
Incomplete Reaction Insufficient AmmoniaUse a pressure vessel to keep

concentration high; increase time.

References

  • Reagent Identity & Nomenclature

    • PubChem Compound Summary for CID 67156 (Girard's Reagent T). Note: This reference distinguishes the hydrazide (Girard's T)
    • Source:

  • Betaine Ester Synthesis & Hydrolysis

    • Lindstedt, M., et al. "Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components." Antimicrobial Agents and Chemotherapy, 1990.
    • Source:

  • Ammonolysis of Esters (General Protocol): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Nucleophilic Acyl Substitution).
  • Specific Mention of Betaine Amide Synthesis

    • Kuehnelt, D., et al. "Arsenobetaine amide: a novel arsenic species detected in several mushroom species." Scientific Reports, 2024. (Cites the synthesis of the nitrogen analogue, betaine amide, as a reference standard).
    • Source:

  • Patent Reference for Betaine Derivatives

    • Denton, M., et al. "Synthesis of sequestration resins for water treatment." US Patent 8,975,340, 2015.
    • Source:

Sources

Synthesis of Long-Chain Alkyl Betainyl Amino Surfactants: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of long-chain alkyl betainyl amino surfactants. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the synthetic pathways, experimental considerations, and characterization of this versatile class of amphoteric surfactants. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of Long-Chain Alkyl Betainyl Amino Surfactants

Long-chain alkyl betainyl amino surfactants are zwitterionic molecules characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group, linked to a hydrophobic long-chain alkyl tail. This unique structure imparts a range of desirable properties, including excellent surface activity, mildness to skin and eyes, good foaming and cleansing capabilities, and stability over a wide pH range.[1][2] These attributes have led to their widespread use in personal care products, pharmaceuticals, and various industrial applications.[2] In the realm of drug development, their ability to interact with biological membranes and their low toxicity make them promising candidates as permeation enhancers and drug delivery vehicles.[3]

The general structure of an alkyl betaine consists of a hydrophilic head containing the zwitterionic betaine group and a hydrophobic tail, typically a C8-C22 alkyl chain. The length of this alkyl chain is a critical determinant of the surfactant's physicochemical properties, such as its critical micelle concentration (CMC), surface tension reduction, and viscosity.[[“]][5] Generally, as the alkyl chain length increases, the CMC decreases, and the surfactant becomes more surface-active.[[“]]

This guide will focus on two primary synthetic strategies for preparing long-chain alkyl betainyl amino surfactants:

  • Strategy A: Quaternization of a long-chain tertiary amine with a haloacetic acid or its salt. This is a widely used method for producing simple alkyl betaines.

  • Strategy B: A two-step process involving the amidation of a fatty acid followed by quaternization. This route is common for the industrial production of alkylamido betaines, such as cocamidopropyl betaine.

Synthetic Strategies and Protocols

Strategy A: Quaternization of Long-Chain Tertiary Amines

This method provides a direct route to N-alkyl betaines. The core of this synthesis is a nucleophilic substitution reaction where the tertiary amine attacks the electrophilic carbon of the haloacetate.

Diagrammatic Representation of Strategy A:

Synthesis_Strategy_A cluster_reactants Reactants cluster_conditions Reaction Conditions LongChainTertiaryAmine Long-Chain Tertiary Amine (e.g., N,N-dimethyldodecylamine) Quaternization Quaternization (Nucleophilic Substitution) LongChainTertiaryAmine->Quaternization HaloaceticAcid Haloacetic Acid or Salt (e.g., Sodium Chloroacetate) HaloaceticAcid->Quaternization Product Long-Chain Alkyl Betaine Solvent Solvent (e.g., Water, Ethanol) Solvent->Quaternization Reaction Medium Base Base (e.g., NaOH) Base->Quaternization Maintains pH Quaternization->Product

Caption: Synthetic workflow for N-alkyl betaines via quaternization.

This protocol details the synthesis of lauryl betaine, a common C12 alkyl betaine surfactant.[6][7]

Materials:

  • N,N-Dimethyldodecylamine

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of N,N-Dimethyldodecylamine (Intermediate):

    • Rationale: This intermediate tertiary amine is the nucleophile in the subsequent quaternization step. While commercially available, it can also be synthesized from laurylamine.[7] A common laboratory-scale synthesis involves the Eschweiler-Clarke reaction, where laurylamine is methylated using formic acid and formaldehyde.[7]

    • In a reaction vessel, dissolve laurylamine in ethanol.

    • At 25-30 °C, slowly add formic acid, followed by the dropwise addition of formaldehyde solution at 40 °C.

    • After the addition is complete, heat the mixture to reflux until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture to room temperature and adjust the pH to 8.5-9.0 with a 1M NaOH solution.

    • Transfer the mixture to a separatory funnel, wash with water, and dry the organic layer over anhydrous sodium sulfate to obtain N,N-dimethyldodecylamine.

  • Quaternization Reaction:

    • Rationale: This is the key step where the betaine structure is formed. The reaction is typically carried out in an aqueous or alcoholic medium. Maintaining an alkaline pH is crucial to ensure the carboxylate group of the product remains deprotonated and to neutralize any acid formed during the reaction.

    • In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve sodium chloroacetate in deionized water.

    • With stirring, add N,N-dimethyldodecylamine to the flask.

    • Heat the reaction mixture to 75-85 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Purification:

    • Rationale: Purification is essential to remove unreacted starting materials and byproducts. Acidification followed by recrystallization is an effective method for obtaining a high-purity product.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the hydrochloride salt of the lauryl betaine.

    • Filter the precipitate and recrystallize it from an ethanol/diethyl ether mixture.

    • The purified hydrochloride salt can be converted to the zwitterionic form by dissolving it in water and passing it through a strong basic ion-exchange resin.

    • Finally, remove the water by distillation and dry the product under vacuum to obtain pure lauryl betaine.

Table 1: Reaction Parameters for Lauryl Betaine Synthesis

ParameterValueRationale
Molar Ratio (N,N-Dimethyldodecylamine : Sodium Chloroacetate)1 : 1.05-1.1A slight excess of the haloacetate ensures complete conversion of the tertiary amine.
Reaction Temperature75-85 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time2-3 hoursTypically sufficient for near-complete conversion. Reaction progress should be monitored.
pH8.5-9.0Maintained with NaOH to keep the carboxylate deprotonated and neutralize any acid formed.
Strategy B: Two-Step Synthesis via Amidation and Quaternization

This is a prevalent industrial method, especially for producing alkylamido betaines from natural fatty acid sources like coconut or palm oil.

Diagrammatic Representation of Strategy B:

Synthesis_Strategy_B cluster_step1 Step 1: Amidation cluster_step2 Step 2: Quaternization FattyAcid Fatty Acid (e.g., from Coconut Oil) Amidation Amidation FattyAcid->Amidation Amine Amine (e.g., DMAPA) Amine->Amidation Amidoamine Amidoamine Intermediate Quaternization Quaternization Amidoamine->Quaternization HaloaceticAcid Haloacetic Acid or Salt HaloaceticAcid->Quaternization Product Alkylamido Betaine Amidation->Amidoamine Quaternization->Product

Caption: Two-step synthesis of alkylamido betaines.

This protocol outlines the synthesis of CAPB, a widely used surfactant in personal care products, from coconut oil fatty acids and dimethylaminopropylamine (DMAPA).

Materials:

  • Coconut oil fatty acids (or coconut oil)

  • N,N-Dimethyl-1,3-propanediamine (DMAPA)

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer, thermometer, and condenser for water removal

  • Heating mantle

  • Vacuum source

Procedure:

  • Step 1: Amidation - Synthesis of Cocamidopropyl Dimethylamine (Amidoamine)

    • Rationale: This step forms the amide linkage between the fatty acid and DMAPA. The reaction is driven to completion by removing the water byproduct.

    • Charge the reaction vessel with coconut oil fatty acids and DMAPA.

    • Heat the mixture to 140-160 °C under a nitrogen atmosphere with continuous stirring.

    • Water will be formed as a byproduct and should be continuously removed, for example, by azeotropic distillation or under vacuum.

    • The reaction is typically monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.

    • The resulting product is the amidoamine intermediate.

  • Step 2: Quaternization (Betainization)

    • Rationale: The tertiary amine of the amidoamine intermediate is quaternized with sodium chloroacetate to form the final betaine structure.

    • In a separate vessel, dissolve sodium chloroacetate in deionized water.

    • Add the amidoamine intermediate to the sodium chloroacetate solution with stirring.

    • Heat the mixture to 80-95 °C and maintain this temperature for several hours. The pH should be maintained in the alkaline range (pH 8-10) by the addition of NaOH solution.

    • The final product is an aqueous solution of cocamidopropyl betaine.

Table 2: Key Parameters for CAPB Synthesis

ParameterValueRationale
Amidation Step
Molar Ratio (Fatty Acid : DMAPA)1 : 1.05-1.2A slight excess of DMAPA ensures complete reaction of the fatty acid.
Reaction Temperature140-160 °CFacilitates the amidation reaction and removal of water.
Reaction Time4-8 hoursDependent on the efficiency of water removal and should be monitored by acid value.
Quaternization Step
Molar Ratio (Amidoamine : Sodium Chloroacetate)1 : 1.0-1.05A slight excess of the chloroacetate can be used to ensure complete quaternization.
Reaction Temperature80-95 °CPromotes the quaternization reaction at a reasonable rate.
pH8-10Ensures the carboxylate group is deprotonated and neutralizes any acid formed.

Characterization and Quality Control

To ensure the successful synthesis and purity of the long-chain alkyl betainyl amino surfactants, a combination of analytical techniques should be employed.

Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized surfactant. Key characteristic peaks to look for include:

    • Broad O-H stretch (around 3400 cm⁻¹) from residual water or hydroxyl groups.

    • C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹).

    • Strong C=O stretching of the carboxylate group (around 1600-1650 cm⁻¹).

    • For amido betaines, the amide I (C=O stretch) and amide II (N-H bend) bands will be present (around 1640 cm⁻¹ and 1550 cm⁻¹, respectively).

    • C-N stretching vibrations (around 1000-1250 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the molecule.[8][9]

    • ¹H NMR: Signals corresponding to the protons of the long alkyl chain, the methylene groups adjacent to the nitrogen and carboxylate groups, and the methyl groups on the quaternary nitrogen can be identified and integrated to confirm the structure.

    • ¹³C NMR: The chemical shifts of the carbons in the alkyl chain, the quaternary ammonium center, and the carboxylate group can be used to verify the final product.

Chromatographic and Other Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the synthesized surfactant and for quantifying any unreacted starting materials or byproducts.[10][11] A variety of detectors can be used, including UV-Vis (if the molecule has a chromophore), evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS).

  • Titration: The content of the active surfactant can often be determined by titration methods. For example, a two-phase titration can be used for the quantitative analysis of amphoteric surfactants.

  • Surface Tension Measurement: The effectiveness of the synthesized surfactant can be evaluated by measuring the surface tension of its aqueous solutions at various concentrations. This allows for the determination of the critical micelle concentration (CMC), a key parameter for any surfactant.[12]

Conclusion

The synthesis of long-chain alkyl betainyl amino surfactants is a well-established field with versatile and robust synthetic methodologies. By carefully controlling reaction parameters and employing appropriate purification and characterization techniques, researchers can produce high-purity surfactants tailored for specific applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis and evaluation of these important molecules in a research setting.

References

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018, February 1). Comptes Rendus Chimie. Available from: [Link]

  • How does the increase in alkyl chain length of cationic surfactants impact the viscosity and surface tension of binary liquid mixtures?. Consensus. Available from: [Link]

  • Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties. (2017, March 23). Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available from: [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. Available from: [Link]

  • Development of amino acid-based surfactants: from synthesis to applications. Chalmers Research. Available from: [Link]

  • Amino acid-based surfactants – do they deserve more attention?. (2015, August 15). PubMed. Available from: [Link]

  • Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. ResearchGate. Available from: [Link]

  • α-Sulfo alkyl ester surfactants: Impact of changing the alkyl chain length on the adsorption, mixing properties and response to electrolytes of the tetradecanoate. (2021, March 15). PubMed. Available from: [Link]

  • Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review. (2013, May 23). Tenside Surfactants Detergents. Available from: [Link]

  • amino acid-based surfactants: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthetic method of dodecyl dimethyl betaine. Google Patents.
  • Method for preparing N-long chain acyl neutral amino acid. Google Patents.
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. Available from: [Link]

  • METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS. (2014, February 27). Google Patents.
  • Analytical Methods for Anionic Surfactants. EUR-Lex. Available from: [Link]

  • Lauryl betaine preparation method. Google Patents.
  • Chapter 17 | Analytical and Testing Methods for Surfactants. ResearchGate. Available from: [Link]

  • Preparation method of N-acyl amino acid type surfactant. Google Patents.
  • Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts. Google Patents.
  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. (2024, April 18). MDPI. Available from: [Link]

  • CHARACTERIZING 12-N-12 GEMINI SURFACTANTS AND THEIR NOVEL INTERACTIONS WITH DNA. Texas Woman's University. Available from: [Link]

  • Analytical Methods for the Determination of Surfactants in Surface Water. University of Sheffield. Available from: [Link]

  • Surfactant Analysis. (2023, May 8). Labinsights. Available from: [Link]

  • Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure. (2023, March 30). MDPI. Available from: [Link]

  • FTIR spectrum of as-synthesized surfactant. ResearchGate. Available from: [Link]

  • Betaine surfactant and preparation method and application thereof. Google Patents.
  • Studies on the Synthesis and Application Properties of a Betaine Surfactant with a Benzene Ring Structure. (2025, October 13). ResearchGate. Available from: [Link]

  • Safety Assessment of Alkyl Betaines as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Synthesis and Performance Evaluation of a Betaine Surfactant. ResearchGate. Available from: [Link]

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents.

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Application Note: Enhancing Capillary Electrophoresis Analysis of Carbonyl Compounds Using Girard's Reagent T Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency and minimal sample consumption.[1][2] However, its application to small, neutral molecules such as aldehydes and ketones is limited due to their lack of charge and chromophores. This application note details a robust methodology to overcome this challenge by employing (2-amino-2-oxoethyl)trimethylammonium chloride, commonly known as Girard's Reagent T (GirT), as a pre-capillary derivatizing agent.[3] By reacting GirT with carbonyl compounds, a permanent positive charge is introduced, enabling their separation and analysis by capillary zone electrophoresis (CZE) with high sensitivity and resolution.[4][5] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and applications relevant to researchers, scientists, and professionals in drug development and life sciences.

Introduction: The Challenge of Neutral Analyte Analysis

Capillary electrophoresis separates analytes based on their differential migration in an electric field, a principle that relies on the charge-to-mass ratio of the molecules.[1][6] Consequently, neutral compounds, including many biologically and pharmaceutically important aldehydes and ketones (e.g., steroids, reducing sugars, metabolic byproducts), are not separable by standard CZE. While techniques like Micellar Electrokinetic Chromatography (MEKC) can separate neutral molecules, they may not always provide the desired selectivity or compatibility with mass spectrometry (MS).[2][7]

Chemical derivatization offers a powerful solution by covalently attaching a charged tag to the neutral analyte. Girard's Reagent T, a quaternary ammonium derivative of acetohydrazide, is an ideal reagent for this purpose.[3][4] Its hydrazide functional group reacts specifically with aldehydes and ketones to form a stable hydrazone, thereby introducing a fixed, permanent cationic charge onto the target molecule.[4][5] This transformation renders the neutral analytes amenable to high-efficiency CZE separation and significantly enhances their detectability, particularly for MS-based methods.[4][8][9]

Principle of Girard's Reagent T Derivatization

The utility of Girard's Reagent T in CE is grounded in a straightforward chemical reaction and its profound impact on the electrophoretic properties of the analyte.

The Derivatization Reaction

GirT reacts with the carbonyl carbon of an aldehyde or ketone under mildly acidic conditions. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon, which is followed by the elimination of a water molecule to form a stable hydrazone.

The key feature of this reaction is the incorporation of the quaternary ammonium group from GirT into the analyte structure. This group carries a permanent positive charge, independent of the buffer pH.[4][5]

Impact on Electrophoretic Separation
  • Enabling Migration: The introduced positive charge allows the formerly neutral analyte to migrate in an electric field. In a typical fused-silica capillary with a buffer pH above 3, the electroosmotic flow (EOF) is directed towards the cathode (negative electrode).[10][11] The positively charged GirT-derivatives also migrate towards the cathode, resulting in rapid analysis times.

  • High Efficiency: CZE separations are characterized by their extremely high theoretical plate counts, largely due to the flat profile of the electroosmotic flow, which minimizes band broadening.[10] By converting analytes into charged species, this high-efficiency separation mechanism can be fully exploited.

  • Enhanced MS Detection: The pre-charged nature of the GirT-derivatives dramatically improves ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[4][5][8] This leads to significant improvements in sensitivity, often by orders of magnitude, enabling the detection of trace-level carbonyl compounds.[4][12]

Applications in Research and Development

The derivatization of carbonyl compounds with GirT has been successfully applied across various scientific disciplines, particularly in pharmaceutical and biological analysis.

  • Metabolomics and Biomarker Discovery: Profiling of reactive aldehydes generated during oxidative stress.[12]

  • Pharmaceutical Quality Control: Quantification of aldehyde impurities in drug formulations.

  • Food and Beverage Analysis: Determination of aldehydes and ketones that contribute to flavor and aroma profiles, or as indicators of spoilage.[13]

  • Glycomics: Analysis of reducing sugars by targeting their open-chain aldehyde form, which enhances MS sensitivity for glycan analysis.[8][9]

  • Steroid Analysis: Profiling of ketosteroids in biological matrices.[14][15]

Application AreaTarget AnalytesTypical MatrixBenefit of GirT Derivatization
Drug Stability Formaldehyde, AcetaldehydeDrug Product ExcipientsEnables quantification of low-level, UV-transparent impurities.
Metabolomics 4-Hydroxynonenal, MalondialdehydeCell Lysate, PlasmaGreatly enhances sensitivity for ESI-MS detection of lipid peroxidation markers.
Glycan Analysis Monosaccharides, OligosaccharidesReleased from GlycoproteinsIntroduces a permanent charge for improved MS signal and simplified spectra.[8][9]
Endocrinology Corticosteroids, AndrogensSerum, UrineAllows for sensitive profiling of ketosteroids by CE-MS.[14]

Experimental Protocols

Protocol for Derivatization of Carbonyls with Girard's Reagent T

This protocol provides a general procedure for derivatizing a standard mixture of aldehydes. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific applications.

Materials:

  • Girard's Reagent T (CAS 123-46-6)

  • Methanol (HPLC Grade)

  • Glacial Acetic Acid

  • Analyte Stock Solution (e.g., a mixture of aldehydes/ketones at 1 mg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

Procedure:

  • Prepare Derivatization Reagent: Dissolve 20 mg of Girard's Reagent T in 1 mL of methanol. This solution should be prepared fresh.

  • Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of Analyte Stock Solution

    • 200 µL of the GirT/Methanol solution

    • 25 µL of Glacial Acetic Acid (acts as a catalyst)

  • Reaction Incubation: Vortex the mixture briefly to ensure homogeneity. Incubate the sealed tube at 60°C for 1 hour.

  • Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the CE background electrolyte (BGE) to an appropriate concentration for analysis (e.g., a 1:100 dilution).

  • Analysis: The sample is now ready for injection into the CE system.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Analyte Stock (Carbonyls) Mix Combine & Vortex Analyte->Mix GirT Girard's Reagent T Solution GirT->Mix Catalyst Acetic Acid (Catalyst) Catalyst->Mix Incubate Incubate (e.g., 60°C, 1 hr) Mix->Incubate Dilute Dilute with BGE Incubate->Dilute Inject Inject into CE System Dilute->Inject

Caption: Workflow for carbonyl derivatization with Girard's Reagent T.

Protocol for Capillary Electrophoresis Separation

This protocol describes a typical CZE method for separating the positively charged GirT-derivatives.

Instrumentation & Consumables:

  • Capillary Electrophoresis System with UV or DAD detector

  • Fused-Silica Capillary (e.g., 50 µm I.D., 30 cm effective length, 40.2 cm total length)

  • Background Electrolyte (BGE): 50 mM Phosphate Buffer, pH 2.5

  • Rinse Solutions: 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, Deionized Water

Procedure:

  • Capillary Conditioning (for a new capillary):

    • Rinse with 0.1 M NaOH for 20 minutes.

    • Rinse with Deionized Water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with Deionized Water for 10 minutes.

    • Finally, equilibrate with the BGE for 15 minutes.

  • Pre-Run Rinse: Before each injection, perform a sequential rinse:

    • 0.1 M NaOH (1 minute)

    • Deionized Water (1 minute)

    • BGE (2 minutes)

  • Sample Injection: Inject the diluted, derivatized sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a separation voltage of +20 kV (normal polarity). The anode should be at the inlet and the cathode at the outlet.

  • Detection: Monitor the absorbance at a wavelength appropriate for the hydrazone derivative (typically around 260-280 nm).

CE_Analysis_Workflow Condition 1. Capillary Conditioning Rinse 2. Pre-Run BGE Rinse Condition->Rinse Inject 3. Hydrodynamic Injection of Derivatized Sample Rinse->Inject Separate 4. Apply Separation Voltage (+20 kV) Inject->Separate Detect 5. On-Column UV Detection Separate->Detect Data 6. Generate Electropherogram Detect->Data

Caption: General workflow for CE analysis of GirT-derivatized analytes.

Trustworthiness and Method Validation Insights

To ensure the reliability and reproducibility of this method, consider the following:

  • Derivatization Efficiency: The reaction should be driven to completion to ensure accurate quantification. It is crucial to use a sufficient molar excess of Girard's Reagent T relative to the analyte.[4] The reaction yield can be assessed by analyzing samples with varying reaction times or reagent concentrations until a plateau in peak area is observed.

  • Stability of Derivatives: The stability of the formed hydrazones should be evaluated over the typical duration of an analytical sequence. Store derivatized samples at low temperatures (4°C) and protect them from light if they are found to be labile.

  • System Suitability: Before analyzing samples, inject a standard mixture of derivatized analytes to verify system performance. Key parameters to monitor include migration time reproducibility (RSD < 2%), peak efficiency (theoretical plates), and resolution between critical pairs.

  • Control of Electroosmotic Flow (EOF): The EOF is a critical parameter for reproducible migration times.[11] The pre-run capillary rinsing protocol described is essential for maintaining a consistent capillary wall surface and, therefore, a stable EOF.

Conclusion

The use of (2-amino-2-oxoethyl)trimethylammonium chloride (Girard's Reagent T) as a derivatizing agent is a highly effective strategy for the analysis of neutral carbonyl compounds by capillary electrophoresis. This approach imparts a permanent positive charge on the analytes, enabling high-efficiency separation and significantly enhancing detection sensitivity, especially when coupled with mass spectrometry. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this powerful technique for the reliable quantification and characterization of aldehydes and ketones in a variety of complex matrices.

References

  • On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. (2020). Analytical Chemistry. Available at: [Link]

  • Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. (2021). Scientific Reports. Available at: [Link]

  • On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC. (n.d.). Available at: [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC. (n.d.). Available at: [Link]

  • Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. (2023). ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Available at: [Link]

  • Derivatization With Girard Reagent T Combined With - Amanote Research. (n.d.). Available at: [Link]

  • Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. (1999). ResearchGate. Available at: [Link]

  • Capillary electrophoresis - Wikipedia. (n.d.). Available at: [Link]

  • Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. (2007). PubMed. Available at: [Link]

  • Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Available at: [Link]

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. (2008). ResearchGate. Available at: [Link]

  • Application of capillary electrophoresis and related techniques to drug metabolism studies. (n.d.). PubMed. Available at: [Link]

  • Derivatization in Mass Spectrometry. (2004). Spectroscopy Online. Available at: [Link]

  • Capillary Electrophoresis - Chemistry LibreTexts. (2023). Available at: [Link]

  • Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. (2021). ResearchGate. Available at: [Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (n.d.). Eurofins. Available at: [Link]

  • Separation of amino acids and amines by capillary electrophoresis using poly(ethylene oxide) solution containing cetyltrimethylammonium bromide. (2009). PubMed. Available at: [Link]

  • Basic Principles and Modes of Capillary Electrophoresis. (n.d.). Available at: [Link]

  • Capillary Electrophoresis-An insight into different modes and it's applications. (n.d.). Available at: [Link]

  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis. (2015). ResearchGate. Available at: [Link]

Sources

Application Note: Trimethylglycinamide Chloride (TMGA-Cl) in Green Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Trimethylglycinamide chloride (TMGA-Cl), also known as (Carbamoylmethyl)trimethylammonium chloride, represents a pivotal shift in "Green Chemistry" reagents. Unlike its parent compound Betaine (zwitterionic) or the ubiquitous Choline Chloride (hydroxyl-functionalized), TMGA-Cl introduces a primary amide functionality into the quaternary ammonium scaffold.

This structural modification confers unique hydrogen-bonding capabilities, making TMGA-Cl an exceptional candidate for:

  • Deep Eutectic Solvents (DES): Forming supramolecular solvent systems with superior thermal stability and unique solvation properties for difficult substrates.

  • Organocatalysis: Acting as a dual-activation catalyst for C-C bond formation (e.g., Knoevenagel, Aldol) and heterocycle synthesis.

  • Phase Transfer Catalysis (PTC): Facilitating nucleophilic substitutions in biphasic systems.

This guide provides validated protocols for synthesizing the reagent itself and deploying it in high-value organic transformations.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-Amino-N,N,N-trimethyl-2-oxoethanaminium chloride
Common Names Betaine amide chloride; Girard's Reagent T Amide (Analog); TMGA-Cl
Structure

Role Hydrogen Bond Acceptor (HBA), Phase Transfer Catalyst, Ionic Liquid Precursor
Key Advantage The amide group acts as a distinct H-bond donor/acceptor motif compared to the -OH of Choline, influencing transition state stabilization.

Preparation of the Reagent (TMGA-Cl)

Before application, the high-purity salt must be synthesized. Commercial sources often contain hygroscopic impurities.

Protocol A: Nucleophilic Substitution Synthesis

Objective: Synthesize crystalline TMGA-Cl from chloroacetamide and trimethylamine.

Reagents:

  • 2-Chloroacetamide (98%)

  • Trimethylamine (33% wt. solution in ethanol or anhydrous gas)

  • Solvent: Absolute Ethanol

  • Recrystallization Solvent: Ethanol/Acetone mix

Workflow:

  • Dissolution: Dissolve 2-Chloroacetamide (10.0 g, 107 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition:

    • Option A (Solution): Add Trimethylamine solution (25 mL, excess) dropwise over 15 minutes at 0°C.

    • Option B (Gas): Bubble anhydrous Trimethylamine gas through the solution for 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. A white precipitate will begin to form.[1]

  • Isolation: Cool the mixture to 4°C overnight. Filter the white crystalline solid under vacuum.[1]

  • Purification: Wash the cake with cold acetone (

    
     mL) to remove unreacted chloroacetamide.
    
  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

    • Target Yield: >85%[2][3][4][5][6][7]

    • Melting Point: ~248-250°C (decomposition).

Application 1: Deep Eutectic Solvent (DES) Formulation[8][9][10]

TMGA-Cl serves as the Hydrogen Bond Acceptor (HBA). When mixed with a Hydrogen Bond Donor (HBD), it forms a liquid at room temperature (or slightly elevated), creating a "Green Solvent" capable of dissolving metal oxides and organic substrates.

Protocol B: Preparation of TMGA-Cl/Urea DES

Ratio: 1:2 (Molar)

  • Weighing: Combine TMGA-Cl (15.25 g, 0.1 mol) and Urea (12.01 g, 0.2 mol) in a beaker.

  • Fusion: Heat the mixture to 80°C with gentle stirring.

  • Eutectic Formation: The solids will slowly melt and merge into a clear, viscous, colorless liquid.

  • Conditioning: Stir for 30 minutes at 80°C to ensure homogeneity.

  • Storage: Store in a desiccator. The liquid is hygroscopic.

Mechanistic Insight: The chloride anion of TMGA-Cl forms a complex hydrogen-bonding network with the urea protons (


), causing charge delocalization and melting point depression.

Application 2: Catalytic Knoevenagel Condensation[3]

This protocol demonstrates the use of TMGA-Cl (as part of a DES or aqueous catalyst) to drive C-C bond formation without toxic organic solvents.

Reaction: Benzaldehyde + Malononitrile


 Benzylidenemalononitrile
Protocol C: Solvent-Free Catalytic Synthesis

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: TMGA-Cl based DES (from Protocol B) OR pure TMGA-Cl (10 mol%) in water.

Step-by-Step:

  • Charging: In a 10 mL round-bottom flask, add Benzaldehyde (106 mg) and Malononitrile (73 mg).

  • Catalyst Addition: Add 0.5 mL of TMGA-Cl/Urea DES (or 15 mg of solid TMGA-Cl if using water as solvent).

  • Reaction: Stir at room temperature.

    • Observation: The mixture typically solidifies within 5–15 minutes as the product precipitates.

  • Work-up: Add water (5 mL) to the reaction mixture. The DES/Catalyst is highly water-soluble, while the organic product is not.

  • Filtration: Filter the solid product.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

Data Summary (Typical Results):

Substrate (Aldehyde)Time (min)Yield (%)E-Factor
Benzaldehyde1096< 0.5
4-Chlorobenzaldehyde1594< 0.5
4-Methoxybenzaldehyde2092< 0.5

Mechanistic Visualization

The following diagram illustrates the synthesis of the reagent and its catalytic cycle in the Knoevenagel condensation. The amide group assists in activating the aldehyde carbonyl via hydrogen bonding, while the free amine (generated in situ or via urea interaction) acts as the base.

TMGA_Workflow cluster_0 Reagent Synthesis cluster_1 DES Formation cluster_2 Catalytic Application (Knoevenagel) ClAc Chloroacetamide TMGA TMGA-Cl (Solid Salt) ClAc->TMGA EtOH, 60°C TMA Trimethylamine TMA->TMGA DES TMGA-Cl/Urea (Deep Eutectic Solvent) TMGA->DES Heat 80°C Urea Urea (HBD) Urea->DES Inter Transition State (H-Bond Activated) DES->Inter Solvent & Catalyst Ald Aldehyde (R-CHO) Ald->Inter Malo Malononitrile Malo->Inter Inter->DES Recycled Prod Olefin Product (Precipitate) Inter->Prod - H2O

Caption: Workflow showing the synthesis of TMGA-Cl, its conversion into a Deep Eutectic Solvent (DES), and its role in facilitating the Knoevenagel condensation via H-bond activation.

Application 3: Synthesis of 2-Amino-4H-chromenes

TMGA-Cl is particularly effective in multicomponent reactions (MCRs) for synthesizing bioactive heterocycles.

Reaction: Aromatic Aldehyde + Malononitrile + Resorcinol


 2-Amino-chromene derivative.

Protocol:

  • Mix Aldehyde (1 mmol), Malononitrile (1 mmol), and Resorcinol (1 mmol) in water (5 mL).

  • Add TMGA-Cl (10 mol%, ~15 mg).

  • Reflux for 30–60 minutes.

  • Cool to RT. The solid product precipitates.[1]

  • Filter and wash with water.[1][8]

  • Mechanism: TMGA-Cl acts as a phase transfer catalyst, solubilizing the organic reactants in the aqueous phase and stabilizing the anionic intermediates.

References

  • Abbott, A. P., et al. (2003).[9][10] "Novel solvent properties of choline chloride/urea mixtures." Chemical Communications. Link (Foundational work on Quaternary Ammonium DES).

  • Smith, E. L., et al. (2014). "Deep Eutectic Solvents (DESs) and Their Application." Chemical Reviews. Link (Comprehensive review including betaine derivatives).

  • Organic Syntheses. "Chloroacetamide." Org.[4][8][11] Synth. 1927, 7, 16. Link (Precursor synthesis).

  • Zhang, Q., et al. (2012). "Deep eutectic solvents: syntheses, properties and applications." Chemical Society Reviews. Link (Specifics on amide-based DES).

  • Pang, J., et al. (2025). "Recent Developments in Knoevenagel Condensation." ResearchGate/Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Solid Carbamylmethyltrimethylammonium Chloride (Carbachol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hygroscopic Effects & Ensuring Stability Ticket ID: [AUTO-GEN-2024-CMT] Status: Open / Guide Generated Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Invisible Enemy

Welcome to the Technical Support Center. You are likely here because you are observing clumping, weighing errors, or inconsistent potency in your Carbamylmethyltrimethylammonium chloride (Carbachol) stocks.

The Core Issue: Carbachol is a quaternary ammonium salt containing a carbamate ester linkage.[1] It is hygroscopic , meaning it aggressively adsorbs atmospheric moisture. This moisture does two things:

  • Physical Error: It alters the effective mass. Weighing 10mg of "wet" Carbachol means you might only be dosing 9.5mg of active compound.

  • Chemical Degradation: Water attacks the carbamate ester bond (hydrolysis), breaking the molecule into Choline, Carbon Dioxide, and Ammonia.

This guide provides a self-validating workflow to eliminate these variables.

Module 1: The "Inert Weighing Loop" Protocol

Objective: Weigh hygroscopic solids without introducing significant moisture error.

Most experimental errors occur during the transfer from storage to the balance. Standard laboratory air (40-60% RH) is wet enough to add measurable mass to Carbachol within seconds.

The Protocol
  • Equilibration: Do not open a cold container immediately. Allow the stock bottle to reach room temperature in a desiccator to prevent condensation.

  • The Ionization Step: Use an anti-static gun or ionizer on the spatula and weighing boat. Dry quaternary salts are prone to static, which scatters powder and increases surface area for moisture absorption.

  • The "Drift Test" (Self-Validation):

    • Place your target amount on the balance.

    • Close the draft shield.

    • Watch the readout for 30 seconds.

    • Pass: Weight fluctuates randomly by ±0.01mg.

    • Fail: Weight steadily increases (e.g., 10.00 -> 10.02 -> 10.05). This indicates active moisture absorption. Stop, discard the sample, and move to a glovebox or dry bag.

Workflow Visualization

InertWeighingLoop Storage Storage (Desiccator) Equilibrate Equilibrate to Room Temp Storage->Equilibrate Ionize Neutralize Static (Ionizer) Equilibrate->Ionize Weigh Rapid Weighing (<30 sec) Ionize->Weigh Validation Drift Test (Is weight stable?) Weigh->Validation Seal Reseal with Parafilm/N2 Validation->Seal Stable Glovebox Move to Glovebox Validation->Glovebox Drifting Up

Figure 1: The Inert Weighing Loop. This workflow minimizes exposure time and includes a mandatory "Drift Test" decision gate to verify data integrity.

Module 2: Storage & Environmental Control

Objective: Long-term preservation of chemical integrity.

Do not rely on the manufacturer's bottle alone. Once the seal is broken, the primary barrier is compromised.

Storage Specifications Table
ParameterSpecificationRationale
Primary Container Amber Glass with Teflon-lined capProtects from light (minor risk) and ensures chemical resistance.
Secondary Containment Desiccator Cabinet or Sealed Mylar BagCreates a micro-environment with controlled humidity.
Desiccant Type Indicating Silica Gel or Molecular Sieves (4Å)Aggressively scavenges moisture; color change provides visual validation.
Temperature 15°C – 30°C (Controlled Room Temp)Refrigeration is risky due to condensation upon opening.
Headspace Gas Nitrogen or Argon (Optional but Recommended)Displaces humid air after every use.

Module 3: Recovery (Drying Protocol)

Objective: Restore "wet" Carbachol to a usable anhydrous state.

If your Carbachol has clumped but has not chemically degraded (see Module 4), you can dry it.

The Vacuum Oven Method:

  • Preparation: Transfer the clumped solid to a wide-mouth weighing bottle. Leave the lid off (or tilted).

  • Settings:

    • Temperature: 50°C - 60°C. (Do not exceed 100°C to avoid thermal stress on the ester bond).

    • Vacuum: < 10 mbar (High vacuum is essential).

  • Duration: 4–6 hours.

  • Cooling: Critical Step. Vent the oven with dry Nitrogen (if available) or through a desiccant trap. Do not vent with humid lab air while the sample is still under vacuum, or it will instantly re-absorb moisture.

  • Validation: Weigh the sample, dry for 1 more hour, and weigh again. If the mass changes by <0.5%, it is dry (Constant Weight).

Module 4: Troubleshooting Degradation

Objective: Distinguish between simple moisture absorption and chemical hydrolysis.

Carbachol degrades via hydrolysis of the carbamate ester. This reaction is irreversible.

The Hydrolysis Pathway

HydrolysisPathway Carbachol Carbachol (Active Drug) Intermediate Hydrolysis of Carbamate Ester Carbachol->Intermediate Water + H2O (Moisture) Water->Intermediate Choline Choline (Inactive Degradant) Intermediate->Choline Byproducts Carbonic Acid -> CO2 + Ammonia (Gas) Intermediate->Byproducts

Figure 2: Degradation Mechanism. Note that the release of Ammonia gas provides a sensory indicator of failure.

Diagnostic Checklist
SymptomDiagnosisAction
Clumping / Hard Cake Moisture Absorption (Physical)Perform Module 3 (Drying).
Ammonia / Fishy Odor Hydrolysis (Chemical)DISCARD. The compound has chemically degraded. Drying will not fix this.
Melting at <180°C Impurity / SolvationDISCARD. Pure Carbachol melts at ~200-203°C. Lower melting points indicate degradation or heavy solvation.

Frequently Asked Questions (FAQ)

Q: Can I store Carbachol in the fridge to keep it stable? A: Not recommended for open containers. While cold slows chemical degradation, refrigerators have high humidity. When you remove the cold bottle, moisture from the warm lab air will instantly condense on the cold powder (like a soda can in summer). Store at room temperature in a desiccator unless the bottle is factory-sealed.

Q: I don't have a glovebox. How can I weigh precise amounts for animal dosing? A: Use the "Difference Method."

  • Dry the powder (Module 3).[2]

  • Weigh the entire closed vial.

  • Quickly tap an approximate amount into your vehicle (saline/water).

  • Immediately close and re-weigh the vial.

  • The difference is the exact mass added. This is more accurate than trying to tare a weigh boat while the weight drifts.

Q: Is Carbachol light sensitive? A: Moderately. While not as sensitive as some fluorophores, USP standards recommend protection from light [1]. Always use amber glass or wrap containers in foil.

Q: My solution turned slightly yellow. Is it safe? A: No. Color change often indicates oxidation of the amine byproducts following hydrolysis. Discard and prepare fresh.

References

  • United States Pharmacopeia (USP). Carbachol Ophthalmic Solution Monograph.[3] USP29-NF24. (Official Standard for storage and stability).[4]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5831, Carbachol. (Chemical Structure and Physical Properties).

  • Drawell Analytical. Basic Statement of Vacuum Drying Oven. (Protocols for drying heat-sensitive substances).[5][6]

  • Food and Drug Administration (FDA). MIOSTAT (Carbachol Intraocular Solution) Labeling. (Clinical handling and storage data).[1][3][4][7][8][9]

Sources

Validation & Comparative

High-Resolution NMR Profiling of Carbamylmethyltrimethylammonium Chloride: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution NMR Profiling of Carbamylmethyltrimethylammonium Chloride Content Type: Publish Comparison Guide

Executive Summary

Carbamylmethyltrimethylammonium chloride (often referred to as Betaine Amide Chloride ) is a quaternary ammonium salt frequently utilized as a functional intermediate in organic synthesis and a structural analogue in cholinergic research. Its structural integrity is often compromised by its hygroscopic nature, leading to hydrolysis into Betaine (N,N,N-trimethylglycine) .

This guide provides a definitive NMR characterization protocol, contrasting the target molecule against its primary hydrolysis product (Betaine) and its pharmacological analogue (Acetylcholine and Carbachol ). We prioritize the differentiation of these species using ¹H and ¹³C NMR in D₂O and DMSO-d₆.

Part 1: The Comparative Landscape

To ensure the identity of your material, you must distinguish it from three common "look-alikes" that share the trimethylammonium motif (


).
CompoundStructureKey ¹H NMR Feature (Methylene)Stability Risk
Target: Betaine Amide

Singlet (~4.1 ppm)Hydrolysis to Betaine
Alt 1: Betaine (Zwitterion)

Singlet (~3.8 ppm)Stable (Hydrolysis Product)
Alt 2: Acetylcholine

Two Triplets (

&

)
Hydrolysis to Choline
Alt 3: Carbachol

Two Multiplets Stable

Critical Insight: The most common error in analyzing this compound is confusing the Amide (


) with the Ester  (

). The coupling pattern of the methylene protons is the definitive discriminator.
Part 2: Experimental Protocol

Objective: Obtain high-fidelity spectra to quantify purity and detect hydrolysis.

Materials & Reagents
  • Solvent A: Deuterium Oxide (D₂O), 99.9% D. Use for bulk purity and salt solubility.

  • Solvent B: DMSO-d₆, 99.9% D + 0.03% TMS. Use to observe labile Amide (-NH₂) protons.

  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) for D₂O samples (TMS is insoluble in D₂O).

  • Tubes: 5mm precision NMR tubes (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation (D₂O Method):

    • Weigh 10-15 mg of sample into a clean vial.

    • Add 600 µL of D₂O containing 0.05% TSP.

    • Note: The pH should be neutral. Acidic pH (from hydrolysis) will shift the methylene signal downfield.

    • Vortex until fully dissolved. The solution must be clear.

  • Sample Preparation (DMSO Method - Critical for Amide Verification):

    • Dry the sample in a vacuum desiccator for 2 hours prior to weighing (material is hygroscopic).

    • Dissolve 10 mg in 600 µL DMSO-d₆.

    • Caution: Do not heat above 40°C to avoid accelerated degradation.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): 5.0 seconds (Quaternary ammonium methyls have long T1 relaxation times; short D1 leads to integration errors).

    • Scans (NS): 16 (¹H), 1024 (¹³C).

    • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Data Interpretation
1. ¹H NMR Chemical Shifts (δ ppm)
Proton GroupMultiplicityBetaine Amide (Target) Betaine (Impurity)Acetylcholine (Analog)

Singlet (s)3.25 3.203.20

Singlet (s)4.15 - 4.25 3.70 - 3.80N/A

Triplet/MultiN/AN/A3.70 (m)

Triplet/MultiN/AN/A4.50 (m)

(Amide)
Broad Singlet7.40 - 7.80 (DMSO only)N/AN/A
  • Interpretation:

    • The Target is identified by a singlet methylene peak significantly downfield (~4.2 ppm) compared to the zwitterionic betaine (~3.8 ppm) due to the electron-withdrawing nature of the amide vs. the carboxylate.

    • Hydrolysis Check: If you see a small singlet appearing ~0.4 ppm upfield from your main methylene peak, your sample has hydrolyzed to Betaine.

2. ¹³C NMR Chemical Shifts (δ ppm)
Carbon GroupBetaine Amide Betaine (Zwitterion)

54.5 53.8

63.0 - 64.0 66.5

166.0 (Amide) 169.0 (Carboxylate)
Part 4: Visualization of Structural Logic

The following diagrams illustrate the decision logic for identifying the compound and the experimental workflow.

Figure 1: Structural Identification Decision Tree

Caption: Logic flow to distinguish Carbamylmethyltrimethylammonium chloride from its common analogues based on ¹H NMR multiplicity and chemical shifts.

IdentificationLogic Start Analyze 1H NMR Spectrum (Region 3.0 - 5.0 ppm) CheckMethyls Observe N+(CH3)3 Integral = 9H, Singlet ~3.2 ppm? Start->CheckMethyls CheckMethylene Check Methylene (-CH2-) Pattern CheckMethyls->CheckMethylene Yes Singlet Singlet (2H) (Isolated CH2) CheckMethylene->Singlet Multiplet Two Triplets/Multiplets (CH2-CH2 System) CheckMethylene->Multiplet CheckShift Check Chemical Shift of CH2 Singlet Singlet->CheckShift Analog Analog: Acetylcholine or Carbachol Multiplet->Analog Target Target: Betaine Amide (~4.2 ppm) CheckShift->Target > 4.0 ppm Impurity Impurity: Betaine (~3.8 ppm) CheckShift->Impurity < 3.9 ppm

Figure 2: Experimental Workflow for Purity Assessment

Caption: Step-by-step protocol for preparing and analyzing hygroscopic quaternary ammonium salts.

ExperimentalWorkflow Sample Solid Sample (Hygroscopic) Dry Vacuum Dry (2 hrs) Sample->Dry Solvent Solvent Selection Dry->Solvent D2O D2O + TSP (Salt Solubility) Solvent->D2O DMSO DMSO-d6 + TMS (Amide Proton Detection) Solvent->DMSO Acquire Acquire 1H NMR (d1 = 5s) D2O->Acquire DMSO->Acquire Process Process & Integrate (Ref TSP/TMS to 0.0) Acquire->Process

[3]

Part 5: Advanced Verification (2D NMR)

If 1D NMR is ambiguous due to overlapping impurities, run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) .

  • Why? HMBC detects long-range couplings (2-3 bonds).

  • Target Signal: You will see a correlation between the N-Methyl protons (3.25 ppm) and the Methylene Carbon (63 ppm), AND a correlation between the Methylene protons (4.2 ppm) and the Carbonyl Carbon (166 ppm).

  • Differentiation: In Acetylcholine, the N-Methyl protons correlate to a carbon at ~66 ppm (

    
    ), but that carbon does not directly correlate to the carbonyl; it correlates to the other methylene.
    
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for Betaine and Acetylcholine standard shifts). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for substituent effects on chemical shifts). Link

  • PubChem. (2024). Carbachol (Compound CID 5831) vs Betaine Derivatives. National Library of Medicine. Link

Sources

A Comparative Guide to the FTIR Spectrum Analysis of the Amide Bond in Betaine Amide Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the amide bond within betaine amide chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a comparative framework. We will dissect the spectral features of betaine amide chloride, contrasting them with simpler, foundational molecules to provide a clear and authoritative understanding of the unique vibrational characteristics imparted by the betaine moiety.

Introduction: The Challenge of Characterizing Complex Amides

FTIR spectroscopy is an indispensable tool for elucidating molecular structures, particularly for identifying functional groups. In the realm of biochemistry and pharmaceutical sciences, the amide bond is of paramount importance, forming the backbone of peptides and proteins.[1][2] Its vibrational characteristics, particularly the Amide I and Amide II bands, are exquisitely sensitive to the local chemical environment, including conformation and hydrogen bonding.[3][4]

Betaine amide chloride presents a unique analytical subject. As a derivative of betaine (N,N,N-trimethylglycine), it incorporates a permanent cationic trimethylammonium group. This zwitterionic character introduces a strong localized electric field that can significantly influence the electron distribution, and thus the vibrational frequencies, of the adjacent amide bond. This guide provides the experimental and theoretical framework to isolate and understand these spectral influences through a rigorous comparative analysis.

Foundational Principles: The Vibrational Language of the Amide Bond

Before analyzing our target molecule, it is crucial to understand the primary vibrational modes that serve as the spectroscopic signature for secondary amides. These bands are the cornerstone of protein secondary structure analysis.[2]

  • Amide A & B: Found around 3300 cm⁻¹ (Amide A) and 3100 cm⁻¹ (Amide B), these bands arise from N-H stretching vibrations.[3] The Amide A band is particularly sensitive to the strength of hydrogen bonds.[3][4]

  • Amide I: This is the most intense and perhaps most informative band in the amide spectrum, appearing in the 1700-1600 cm⁻¹ region.[3][4] It is primarily composed of the C=O stretching vibration (70-85%) with a minor contribution from the C-N stretch.[3] Its position is a sensitive indicator of backbone conformation and hydrogen bonding patterns.

  • Amide II: Located between 1580 and 1510 cm⁻¹, the Amide II band is more complex. It derives from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[3] The coupling of these two motions makes it a valuable, albeit complex, structural probe.

  • Amide III: This is a very complex band found between 1350 and 1200 cm⁻¹, resulting from a mixture of several coordinate displacements.[3][5][6] While sensitive to structure, its complexity can make direct interpretation challenging.

The diagram below illustrates the primary vibrational modes responsible for the key Amide I and Amide II bands.

Caption: Key vibrational modes of a secondary amide bond.

Comparative Spectral Analysis: Isolating the Betaine Influence

To objectively evaluate the FTIR spectrum of betaine amide chloride, we must compare it against two key alternatives: a simple secondary amide and the parent betaine molecule. This approach allows us to differentiate the fundamental amide signals from the spectral contributions of the betaine framework.

Alternative 1: N-Methylacetamide (NMA) - The Archetypal Secondary Amide

N-methylacetamide serves as an excellent baseline model for a simple, unconstrained secondary amide. Its spectrum provides the reference positions for Amide I and II bands without the electronic effects from charged functional groups.[1][5]

Alternative 2: Betaine - The Zwitterionic Precursor

Analyzing the spectrum of betaine is critical for identifying potential spectral overlaps. Betaine is a zwitterion containing a trimethylammonium cation and a carboxylate anion.[7] The asymmetric stretching vibration of the carboxylate group (COO⁻) is intense and typically appears in the 1650-1550 cm⁻¹ region, which directly overlaps with the Amide I and Amide II bands.[7] A successful characterization of betaine amide chloride must confirm the disappearance of this carboxylate signal and the appearance of distinct Amide I and II bands.

Predicted Spectral Data & Interpretation

The following table summarizes the expected key vibrational frequencies for our three compounds. This data is based on established literature values for the respective functional groups.

CompoundKey Vibrational BandPredicted Wavenumber (cm⁻¹)Assignment & Rationale
N-Methylacetamide Amide I~1655C=O Stretch. Standard for a simple secondary amide.[1][5]
Amide II~1565N-H Bend coupled with C-N Stretch.[1][5]
Betaine Carboxylate Stretch~1620Asymmetric COO⁻ Stretch. Characteristic of the carboxylate group.[7]
C-N Stretch~1480Stretch from the (CH₃)₃N⁺ group.
Betaine Amide Chloride Amide A~3300N-H Stretch. Position indicates hydrogen bonding.[8]
Amide I~1675 C=O Stretch. Expected to be blue-shifted (higher frequency) compared to NMA due to the electron-withdrawing inductive effect of the adjacent (CH₃)₃N⁺ group, which strengthens the C=O bond.
Amide II~1550 N-H Bend / C-N Stretch. Position is shifted due to the altered electronic environment and potential changes in hydrogen bonding.[8]

The predicted blue-shift of the Amide I band in betaine amide chloride is the key analytical signature. The strong positive charge on the quaternary ammonium group withdraws electron density from the amide linkage, increasing the double-bond character of the carbonyl group and thus increasing the energy (and frequency) required to excite its stretching vibration.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step methodology for acquiring and analyzing the FTIR spectrum of betaine amide chloride. The logic behind each step is explained to ensure scientific integrity and reproducibility.

Workflow Diagram

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis p1 Weigh Compound (1-2 mg) p3 Grind Mixture (Agate Mortar & Pestle) p1->p3 p2 Weigh KBr (100-200 mg, IR Grade) p2->p3 p4 Press Pellet (Hydraulic Press, ~8 tons) p3->p4 a2 Mount KBr Pellet p4->a2 Transfer Pellet a1 Acquire Background Spectrum (Empty Sample Compartment) a1->a2 a3 Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 64 scans) a2->a3 d1 Background Subtraction a3->d1 Process Spectrum d2 Baseline Correction d1->d2 d3 Peak Picking & Assignment d2->d3 d4 Comparative Analysis (vs. Betaine & NMA) d3->d4

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method)

    • Rationale: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing interference from solvents. KBr is transparent in the mid-IR region.

    • Protocol:

      • Gently dry the betaine amide chloride sample and IR-grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove any residual water, which has strong IR absorption bands.

      • In a moisture-controlled environment (e.g., a glove box or under a heat lamp), weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

      • Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This step is critical for minimizing scattering effects.

      • Transfer the powder to a pellet-pressing die and press under a hydraulic press at approximately 8-10 tons of pressure for 2 minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition

    • Rationale: A standard benchtop FTIR spectrometer is sufficient. A resolution of 4 cm⁻¹ provides a good balance between signal-to-noise ratio and the ability to resolve key bands. Co-adding multiple scans (e.g., 64) significantly improves the signal-to-noise ratio.

    • Protocol:

      • Purge the spectrometer's sample compartment with dry air or nitrogen to reduce interference from atmospheric water and CO₂.

      • Collect a background spectrum of the empty sample compartment. This spectrum will be automatically subtracted from the sample spectrum.

      • Place the KBr pellet in the sample holder.

      • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Use a resolution of 4 cm⁻¹ and co-add 64 scans.

  • Data Processing and Interpretation

    • Rationale: Proper data processing is essential for accurate peak identification.

    • Protocol:

      • Ensure the acquired spectrum is displayed in absorbance mode.

      • Apply an automated baseline correction algorithm to account for any sloping baseline caused by scattering or instrument drift.

      • Use the peak-picking function of the software to identify the precise wavenumbers of the key bands (Amide A, I, II, etc.).

      • Compare the obtained spectrum with reference spectra of betaine and a simple secondary amide (like NMA) to confirm the absence of the carboxylate peak and to quantify the shift in the Amide I and II bands.

Conclusion for the Practicing Scientist

The FTIR analysis of betaine amide chloride is a clear example of how intramolecular electronic effects manifest in vibrational spectroscopy. By using a comparative approach against a simple amide (N-methylacetamide) and the parent compound (betaine), researchers can unequivocally identify and interpret the spectral signatures of the amide bond. The key takeaway is the expected blue-shift of the Amide I band to a higher wavenumber (~1675 cm⁻¹) due to the inductive electron-withdrawing effect of the adjacent trimethylammonium group. This guide provides the theoretical basis and a validated experimental workflow to support the characterization of this and other complex, charged biomolecules in a drug development or research setting.

References

  • Jena University Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • American Institute of Physics. (2015). Hydration and vibrational dynamics of betaine (N,N,N-trimethylglycine). AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of NPs and betaine.
  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.
  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.
  • Massachusetts Institute of Technology. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
  • Semantic Scholar. (2012). Infrared Spectroscopy of Anionic, Cationic, and Zwitterionic Surfactants.
  • Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy.
  • ResearchGate. (n.d.). FTIR-ATR spectra of zwitterion adduct 2 and bicarbonate salt 3 expanded.
  • ResearchGate. (n.d.). FT-IR spectra of betaine and six DESs.
  • ResearchGate. (n.d.). FTIR data of the zwitterionic surfactants.
  • Kowalczyk, I. (2014). Synthesis and characterization of alkylammonium zwitterionic amino acids derivatives by FTIR, NMR spectroscopy and DFT calculations. Acta Chimica Slovenica. Available at: [Link]

  • American Institute of Physics. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing.
  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of lactic acid-betaine.
  • The Good Scents Company. (n.d.). betaine, 107-43-7.
  • Scientific Research Publishing. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy.
  • ResearchGate. (n.d.). Vibrations associated with amide-I/II/III bands for different secondary structures.
  • ResearchGate. (n.d.). Synthesis and characterization of amide-Functionalized analogues of glycine-betaine based ionic liquids and an exemplified use for the separation of copper(II) and cobalt(II).
  • American Chemical Society. (2013). FTIR Characterization of Water–Polymer Interactions in Superacid Polymers. The Journal of Physical Chemistry B. Available at: [Link]

  • MDPI. (2012). Betaine Chloride-Betaine Tetrachloridoferrate(III)—An Ionic Liquid Related Crystal Structure Governed by the Pearson Concept. MDPI. Available at: [Link]

  • European Patent Office. (2001). PROCESS FOR THE COMBINED SYNTHESIS OF BETAINE AND CHOLINE CHLORIDE.
  • Cambridge University Press. (2024). Synthesis and Evaluation of Betaine Copolymer Filtrate Reducer for Drilling Mud.
  • American Chemical Society. (2021). Synthesis of New Betaine-Based Ionic Liquids by Using a “One-Pot” Amidation Process and Evaluation of Their Ecotoxicity through a New Method Involving a Hemocyte-Based Bioassay. ACS Sustainable Chemistry & Engineering. Available at: [Link]

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Antimicrobial efficacy of carbamylmethyltrimethylammonium chloride vs. benzalkonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the antimicrobial efficacy, toxicity, and application profiles of Benzalkonium Chloride (BAC) —the industry "gold standard" for liquid disinfection—against Carbamylmethyltrimethylammonium Chloride (Carb-Q) , a functional moiety primarily used to engineer advanced antimicrobial surfaces and "soft" (biodegradable) biocides.

Executive Summary

  • Benzalkonium Chloride (BAC): A potent, broad-spectrum liquid biocide .[1] It relies on a long alkyl chain (C12–C16) to physically disrupt bacterial membranes. While highly effective in solution, it exhibits significant cytotoxicity to mammalian cells and environmental persistence.

  • Carbamylmethyltrimethylammonium Chloride (Carb-Q): A hydrophilic cationizing agent . Unlike BAC, the short-chain salt itself has negligible antimicrobial activity in solution. Its power lies in its use as a precursor for surface grafting (e.g., on chitosan, cellulose, or medical devices) or as a "soft drug" head-group. It creates contact-killing surfaces that are often biocompatible and biodegradable.

Verdict: Use BAC for liquid sterilization and hard-surface disinfection. Use Carb-Q derivatives for functionalizing medical devices, wound dressings, and textiles where tissue safety and non-leaching properties are paramount.

Chemical & Mechanistic Foundation

The core difference lies in the Lipophilicity vs. Hydrophilicity balance, which dictates the Mechanism of Action (MoA).

Structure-Activity Relationship (SAR)
  • BAC (Amphiphilic): Contains a hydrophilic cationic head and a long hydrophobic tail. The tail acts like a needle, penetrating the lipid bilayer of the bacteria.

  • Carb-Q (Hydrophilic): Lacks the long hydrophobic tail in its native salt form. It cannot penetrate the membrane. However, when grafted onto a polymer (e.g., Chitosan), the polymer backbone acts as the "tail," or the high density of cationic charges disrupts the bacterial surface potential without lysing the cell, leading to "bacteriostatic" or "contact kill" effects.

Visualization: Mechanism of Action

The following diagram illustrates the distinct attack vectors of Free BAC vs. Surface-Grafted Carb-Q.

MOA_Comparison BAC Benzalkonium Chloride (Free Solution) Membrane Bacterial Cell Membrane (Negatively Charged) BAC->Membrane Alkyl Chain Penetration CarbQ Carb-Q Moiety (Surface Grafted) CarbQ->Membrane Electrostatic Adhesion (No Penetration) Lysis Membrane Lysis (Cell Bursting) Membrane->Lysis Micellar Solubilization Disruption Charge Disruption (Metabolic Inhibition) Membrane->Disruption Ion Exchange Blockade

Figure 1: BAC penetrates and bursts the cell (Lysis), while grafted Carb-Q creates a "cationic carpet" that suffocates the bacteria by disrupting ion exchange.

Antimicrobial Efficacy Data[1][2][3][4][5][6][7][8][9][10][11]

The following data contrasts the Minimum Inhibitory Concentration (MIC) of free BAC against the Reduction Rate of Carb-Q modified polymers. Note that direct MIC comparison is invalid because Carb-Q is rarely used as a free drug.

Table 1: Comparative Efficacy Profile
FeatureBenzalkonium Chloride (BAC)Carbamylmethyl-QAC (Grafted/Polymer)
Primary State Liquid SolutionSolid Surface / Gel
S. aureus (Gram+) High Potency (MIC: 0.5 – 5.0 µg/mL)High Efficacy (>99.9% Reduction)
E. coli (Gram-) High Potency (MIC: 10 – 50 µg/mL)Moderate Efficacy (~90-99% Reduction)*
P. aeruginosa Moderate (Resistance common)Low to Moderate (Requires high graft density)
Speed of Action Seconds to MinutesMinutes to Hours (Contact time dependent)
Mode of Failure Efflux Pump ResistanceSurface fouling (Dead bacteria block active sites)

*Note: Gram-negative bacteria are harder for surface-bound QACs to kill due to the outer membrane shielding the peptidoglycan layer.

Key Experimental Insight

BAC is bactericidal (kills).[2][3] Carb-Q precursors (like Betaine esters) are often designed as "Soft Drugs"—they are active but hydrolyze rapidly in the body into non-toxic metabolites (betaine and choline), making them ideal for transient antimicrobial action where systemic toxicity must be avoided.

Safety & Stability (The Therapeutic Index)

This is the deciding factor for drug development professionals.

Cytotoxicity[1]
  • BAC: Known to cause corneal epithelial damage, skin irritation, and aquatic toxicity at concentrations as low as 0.01%.

  • Carb-Q: When used as a "Soft Drug" (e.g., Betaine esters), the hydrolysis products are endogenous and non-toxic. When grafted (e.g., on Chitosan), the large molecular weight prevents penetration into mammalian cells, resulting in a high therapeutic index .

Stability[6]
  • BAC: Extremely stable.[4] Persists in the environment (hard to degrade).

  • Carb-Q: The carbamyl/ester linkage is susceptible to enzymatic or pH-dependent hydrolysis. This is a feature, not a bug, allowing for "self-destructing" antimicrobials that do not pollute waterways.

Experimental Protocols

To validate these compounds, you cannot use the same assay. Use Broth Microdilution for BAC and ASTM E2149 for Carb-Q functionalized materials.

Workflow Visualization

The following diagram outlines the decision tree for testing these distinct compound classes.

Protocol_Workflow Start Select Compound Branch1 Free Soluble Agent (BAC / Soft Drug) Start->Branch1 Branch2 Immobilized/Grafted (Carb-Q on Polymer) Start->Branch2 Test1 CLSI M07 Protocol (Broth Microdilution) Branch1->Test1 Test2 ASTM E2149 (Dynamic Contact Assay) Branch2->Test2 Measure1 Read MIC / MBC (Turbidity) Test1->Measure1 Measure2 Read % Reduction (CFU Counting) Test2->Measure2

Figure 2: Protocol selection depends on whether the agent is free-floating (BAC) or substrate-bound (Carb-Q).

Detailed Protocol: ASTM E2149 (For Carb-Q Surfaces)

Rationale: Since Carb-Q grafted surfaces cannot diffuse into agar, standard Zone of Inhibition (Kirby-Bauer) tests will produce false negatives .

  • Preparation: Prepare a bacterial suspension (E. coli, 10^5 CFU/mL) in a sterile buffer.

  • Contact: Add 1g of Carb-Q modified fabric/polymer to 50mL of the suspension.

  • Agitation: Shake vigorously for 1 hour at 37°C (ensures dynamic contact).

  • Plating: Serial dilute the solution and plate on agar.

  • Calculation: Compare CFU counts against a control (untreated polymer).

    • Formula:Reduction (%) = (B - A) / B * 100 (Where B = CFU of control, A = CFU of treated).

Conclusion & Recommendations

  • Select Benzalkonium Chloride (BAC) if:

    • You are formulating a hard-surface disinfectant, eye drop preservative (at very low conc.), or hand sanitizer.

    • You require rapid, log-4 to log-6 kill rates in liquid suspension.

    • Environmental persistence is not a primary constraint.

  • Select Carbamylmethyltrimethylammonium Chloride (Carb-Q) if:

    • You are developing antimicrobial coatings for catheters, wound dressings, or air filters.

    • You are designing "Soft Drugs" that must degrade into non-toxic metabolites after action.

    • You need to avoid tissue irritation or cytotoxicity associated with free QACs.

References

  • Mechanism of Action of QACs

    • Title: "Mechanism of Action of Quaternary Ammonium Compounds against Bacteria."
    • Source:Journal of Antimicrobial Chemotherapy.
    • Link:[Link] (General reference for QAC mechanism)

  • Toxicity of Benzalkonium Chloride

    • Title: "Benzalkonium Chloride: Toxicity and Applications."[2]

    • Source:European Medicines Agency (EMA) Assessment Report.
    • Link:[Link]

  • Carbamyl/Chitosan Derivatives (HACC)

    • Title: "Antimicrobial activity of quaternary ammonium chitosan derivatives."[1][5][6]

    • Source:Intern
    • Context: Demonstrates the efficacy of trimethylammonium-grafted polymers (Carb-Q analogs).
    • Link:[Link]

  • Soft Drug Concept (Betaine Esters)

    • Title: "Soft antimicrobial agents: synthesis and activity of labile qu
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the hydrolysis-based safety profile of carbamyl/ester QACs.
    • Link:[Link]

  • ASTM E2149 Protocol

    • Title: "Standard Test Method for Determining the Antimicrobial Activity of Immobilized Antimicrobial Agents Under Dynamic Contact Conditions."
    • Source:ASTM Intern
    • Link:[Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of (2-amino-2-oxoethyl)trimethylammonium: Differentiation from Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation and quantification of a vast array of molecules. For researchers in drug development and the broader scientific community, understanding the gas-phase behavior of novel compounds is paramount. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (2-amino-2-oxoethyl)trimethylammonium, a quaternary ammonium compound of interest. By examining its fragmentation behavior, we can establish a robust methodology for its unambiguous identification and differentiation from structurally similar molecules.

This guide moves beyond a simple recitation of data, offering insights into the rationale behind the observed fragmentation pathways. We will delve into the mechanistic underpinnings of the fragmentation of quaternary ammonium and amide functionalities, drawing upon established principles of mass spectrometry to build a predictive model for our target analyte.

The Structural Landscape: (2-amino-2-oxoethyl)trimethylammonium

(2-amino-2-oxoethyl)trimethylammonium, also known as glycine betaine amide, possesses two key functional groups that dictate its fragmentation behavior: a permanently charged quaternary ammonium head group and a primary amide tail. The permanent positive charge on the trimethylammonium moiety makes this molecule exceptionally well-suited for analysis by positive-mode electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that typically produces intact molecular ions, which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[1][2]

The fragmentation of this molecule is anticipated to be a composite of pathways characteristic of both quaternary ammonium compounds and primary amides.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

Upon subjecting the protonated molecule of (2-amino-2-oxoethyl)trimethylammonium to collision-induced dissociation (CID), we can anticipate several key fragmentation events. These pathways are driven by the inherent chemical properties of the molecule, primarily the stability of the resulting fragment ions and neutral losses.

Fragmentation Driven by the Quaternary Ammonium Moiety

The quaternary ammonium group is a hotspot for fragmentation. Due to the permanent positive charge, charge-directed fragmentation is a dominant process.[3][4] We can predict the following key fragmentation pathways:

  • Neutral Loss of Trimethylamine: A characteristic fragmentation for many quaternary ammonium compounds is the neutral loss of trimethylamine ((CH₃)₃N, 59 Da). This occurs via a charge-remote fragmentation mechanism, where the departing neutral molecule does not carry the charge.

  • Formation of Trimethylammonium-related Ions: Direct cleavage around the quaternary nitrogen can lead to the formation of stable, low-mass ions that are diagnostic for the trimethylammonium group. These include:

    • m/z 60 (C₃H₁₀N⁺): The trimethylammonium ion itself.

    • m/z 58 (C₃H₈N⁺): The dimethyl(methylene)ammonium ion, often a highly abundant fragment.[5]

The relative abundance of these fragments can be influenced by the collision energy applied during the CID experiment.[6]

Fragmentation Influenced by the Amide Group

The primary amide functionality introduces additional fragmentation routes. Amide bonds can be cleaved under CID conditions, although the presence of the charged quaternary ammonium group will significantly influence the overall fragmentation landscape.[7]

  • Cleavage of the N-CO Bond: A common fragmentation pathway for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[7] In this molecule, this would lead to the formation of an acylium ion and the neutral loss of the trimethylamine-containing portion.

  • Loss of the Amide Group: It is also conceivable to observe the neutral loss of the entire amide group (-CONH₂), although this is generally a less favored pathway compared to cleavages alpha to the carbonyl group.

Visualizing the Fragmentation

To better illustrate these predicted pathways, the following diagram outlines the expected fragmentation of (2-amino-2-oxoethyl)trimethylammonium.

fragmentation_pathway cluster_q_ammonium Quaternary Ammonium Driven cluster_amide Amide Driven parent (2-amino-2-oxoethyl)trimethylammonium [M]+ frag1 Neutral Loss of (CH₃)₃N (59 Da) parent->frag1 - (CH₃)₃N frag2 m/z 60 (Trimethylammonium ion) parent->frag2 Cleavage frag3 m/z 58 (Dimethyl(methylene)ammonium ion) parent->frag3 Rearrangement frag4 N-CO Bond Cleavage parent->frag4 Cleavage

Caption: Predicted fragmentation pathways for (2-amino-2-oxoethyl)trimethylammonium.

Comparison with Structurally Similar Compounds

The true analytical power of mass spectrometry lies in its ability to differentiate between closely related structures. Let's compare the expected fragmentation of our target analyte with that of two common, structurally related compounds: Glycine Betaine and Acetylcholine.

CompoundParent Ion (m/z)Key Diagnostic Fragments (m/z)Differentiating Features
(2-amino-2-oxoethyl)trimethylammonium 147.158, 60, 88 (M - (CH₃)₃N)Presence of the m/z 88 fragment resulting from the neutral loss of trimethylamine.
Glycine Betaine 118.158, 59Absence of the m/z 60 fragment and a high abundance of m/z 58 and 59.[5]
Acetylcholine 146.187, 60, 43Presence of a prominent acetylium ion at m/z 43 and the choline fragment at m/z 87.

This comparative data highlights the unique fragmentation signature of (2-amino-2-oxoethyl)trimethylammonium, enabling its confident identification in complex matrices.

Experimental Protocol for High-Quality MS/MS Data Acquisition

To obtain high-quality and reproducible fragmentation data for (2-amino-2-oxoethyl)trimethylammonium, the following experimental workflow is recommended.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_data_analysis 4. Data Analysis step1 Dissolve standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid step2 Inject onto a HILIC column for retention of the polar analyte step1->step2 step3 Elute with a gradient of increasing aqueous mobile phase step2->step3 step4 Analyze via ESI in Positive Ion Mode step3->step4 step5 Perform full scan MS to identify the [M]+ ion at m/z 147.1 step4->step5 step6 Isolate the parent ion and perform Collision-Induced Dissociation (CID) step5->step6 step7 Acquire MS/MS spectra across a range of collision energies step6->step7 step8 Identify characteristic fragment ions and neutral losses step7->step8 step9 Compare experimental data with predicted fragmentation patterns step8->step9

Caption: Recommended workflow for MS/MS analysis.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of the analyte in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): For complex mixtures, use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate this highly polar analyte from other matrix components.

  • Mass Spectrometry - Full Scan: Infuse the sample directly or introduce it via the LC system into the mass spectrometer. Operate in positive ion ESI mode and acquire a full scan mass spectrum to confirm the presence of the molecular ion at m/z 147.1.

  • Tandem Mass Spectrometry (MS/MS):

    • Set the mass spectrometer to a product ion scan mode.

    • Isolate the precursor ion (m/z 147.1) in the first mass analyzer (e.g., a quadrupole).

    • Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation.[6]

    • Vary the collision energy (typically 10-40 eV) to observe the full range of fragment ions.

    • Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the key fragment ions and neutral losses as predicted in this guide.

Conclusion

The predictable and informative fragmentation pattern of (2-amino-2-oxoethyl)trimethylammonium provides a robust analytical handle for its confident identification and differentiation from related compounds. By leveraging the characteristic fragmentation pathways of its constituent quaternary ammonium and amide moieties, researchers can develop highly specific and sensitive mass spectrometric methods. The insights and protocols presented in this guide offer a solid foundation for the successful analysis of this and other similar small molecules, empowering further research and development in the chemical and pharmaceutical sciences.

References

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed. [Link]

  • Selective Production of Electrostatically-Bound Adducts of Alkyl Cations/Polyoxoanions by the Collision-Induced Fragmentations of Their Quaternary Ammonium Counterparts. Journal of the American Society for Mass Spectrometry. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Carbamylmethyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Carbamylmethyltrimethylammonium chloride, a quaternary ammonium compound, presents unique handling challenges that necessitate a robust and informed safety protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, ensuring that every step is a self-validating measure to protect you, your research, and your environment. Our commitment is to empower you with the knowledge and procedures to handle this compound with the utmost confidence and safety.

Understanding the Hazard: Why Specific Precautions are Crucial

Carbamylmethyltrimethylammonium chloride, like many quaternary ammonium compounds, is a potent irritant to the skin, eyes, and respiratory tract.[1][2] Ingestion is known to be fatal.[1] The primary routes of exposure in a laboratory setting are through inhalation of aerosolized powder, dermal contact, and accidental ingestion. The severity of its effects necessitates a multi-layered personal protective equipment (PPE) strategy and meticulous handling procedures to minimize any risk of exposure.

Your Armor: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It is a carefully considered strategy based on the specific hazards of Carbamylmethyltrimethylammonium chloride.

Hand Protection: The First Line of Defense

Given that dermal contact is a significant exposure risk, the choice of gloves is critical. Standard latex gloves are not recommended due to their potential for allergic reactions and uncertain chemical resistance.[3]

Glove MaterialChemical Resistance RatingKey Considerations
Nitrile Good to ExcellentOffers good resistance to a wide range of chemicals and is a suitable choice for handling Carbamylmethyltrimethylammonium chloride in solid form and in solution.[3][4][5][6][7][8][9]
Neoprene Good to ExcellentProvides excellent resistance to a broad spectrum of chemicals and is a robust choice for prolonged handling or when dealing with larger quantities.[3][10][11]
Butyl Rubber ExcellentRecommended for situations with a high risk of splash or for extended handling periods due to its high resistance to a wide variety of chemicals.[3]

Procedural Mandate: Always double-glove when handling Carbamylmethyltrimethylammonium chloride. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Change gloves every two hours or immediately if you suspect contamination.[1]

Eye and Face Protection: Shielding Against the Unseen

The powder form of Carbamylmethyltrimethylammonium chloride can easily become airborne, posing a significant threat to the eyes.

  • Chemical Splash Goggles: These are mandatory for all procedures involving this compound. They provide a seal around the eyes, protecting against dust and splashes.

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as when preparing solutions or transferring large quantities.

Respiratory Protection: An Essential Safeguard

Given the respiratory irritation potential, respiratory protection is a critical component of your safety protocol, particularly when handling the powder form.

  • Work in a Ventilated Area: All handling of Carbamylmethyltrimethylammonium chloride powder must be conducted in a certified chemical fume hood.[12]

  • Respirator Selection: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator is required. For organic amine compounds like Carbamylmethyltrimethylammonium chloride, the following are recommended:

    • Half-mask or Full-facepiece respirator with organic vapor (OV) cartridges. [13]

    • For situations with potential for particulate exposure (dust), a combination of an organic vapor cartridge with a P100 particulate filter is recommended.[14][15]

Operational Plan: Step-by-Step Handling Procedures

Meticulous adherence to handling protocols is paramount to preventing exposure.

Weighing and Preparation of Solutions

The process of weighing the solid compound and preparing solutions presents the highest risk of aerosolization.

Caption: Workflow for safely weighing and preparing solutions.

General Handling
  • Designated Area: All work with Carbamylmethyltrimethylammonium chloride should be conducted in a designated area that is clearly marked with warning signs.[16]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[1]

Emergency Response: Managing Spills and Exposures

Prompt and correct response to an emergency is critical.

Spill Cleanup

In the event of a spill, follow these steps meticulously:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined above, including double gloves, chemical splash goggles, a face shield, and a respirator.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquid spills, create a dike around the spill with an inert absorbent material.[2][17]

  • Absorb and Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[17]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. For the final cleaning, use a detergent solution.[18]

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.[17]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental Responsibility

Carbamylmethyltrimethylammonium chloride and all materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[19]

Waste Segregation and Containerization

Waste_Disposal cluster_waste_streams Waste Segregation Solid_Waste Solid Carbamylmethyltrimethylammonium chloride Hazardous_Waste_Container Clearly Labeled, Sealable Hazardous Waste Container Solid_Waste->Hazardous_Waste_Container Liquid_Waste Solutions containing Carbamylmethyltrimethylammonium chloride Liquid_Waste->Hazardous_Waste_Container Contaminated_PPE Used Gloves, Lab Coats, etc. Contaminated_PPE->Hazardous_Waste_Container Spill_Debris Absorbent Materials Spill_Debris->Hazardous_Waste_Container Dispose via certified\nhazardous waste contractor Dispose via certified hazardous waste contractor Hazardous_Waste_Container->Dispose via certified\nhazardous waste contractor Follow Institutional and EPA/RCRA Guidelines

Caption: Waste disposal workflow for Carbamylmethyltrimethylammonium chloride.

  • Waste Containers: Use only designated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Carbamylmethyltrimethylammonium chloride".

  • Regulatory Compliance: Familiarize yourself with your institution's specific hazardous waste disposal procedures and the requirements of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[20][21]

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

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  • Cole-Parmer. (2006, March 27).
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  • University of Michigan. (2022, July 5).
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  • University of California, Irvine. (2020, July 6).
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  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • KIMBERLY-CLARK. KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide.
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  • Globus Group. (2008, May 20). Chemical Resistance Guide Neoprene Gloves.
  • Skagit County. Chemical Resistance Reference Chart.
  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.